Product packaging for Drospirenone-13C3(Cat. No.:)

Drospirenone-13C3

Cat. No.: B12368112
M. Wt: 369.5 g/mol
InChI Key: METQSPRSQINEEU-FYXUFONYSA-N
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Description

Drospirenone-13C3 is a useful research compound. Its molecular formula is C24H30O3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O3 B12368112 Drospirenone-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30O3

Molecular Weight

369.5 g/mol

IUPAC Name

(1'R,2'R,4'R,5S,10'R,11'S,14'S,16'S,18'S,19'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i5+1,8+1,19+1

InChI Key

METQSPRSQINEEU-FYXUFONYSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57[13CH2][13CH2][13C](=O)O7)C

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Origin of Product

United States

Foundational & Exploratory

Drospirenone-13C3: A Technical Guide for its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Drospirenone-13C3 in a research setting. This compound is a stable isotope-labeled version of drospirenone, a synthetic progestin used in oral contraceptives. The incorporation of three Carbon-13 isotopes into the drospirenone molecule makes it an ideal internal standard for bioanalytical studies.

Core Application: Internal Standard in Quantitative Analysis

In research, particularly in pharmacokinetic and metabolism studies, this compound serves a critical role as an internal standard for the accurate quantification of drospirenone in biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because its chemical and physical properties are nearly identical to the unlabeled analyte (drospirenone), but it is distinguishable by its higher mass.

This near-identical behavior ensures that any variability during sample preparation, such as extraction efficiency, and any fluctuations in the analytical instrument's response, such as matrix effects or ionization suppression, affect both the analyte and the internal standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.

Experimental Protocols

The following sections detail a general experimental protocol for the use of this compound as an internal standard in the quantification of drospirenone in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methodologies for the analysis of drospirenone and other synthetic progestins.

Preparation of Stock and Working Solutions

Standard stock solutions of both drospirenone and this compound are typically prepared by accurately weighing the reference standards and dissolving them in a suitable organic solvent, such as methanol, to a concentration of 1 mg/mL.[1] These stock solutions are then stored at low temperatures (e.g., -20°C or -80°C) to ensure stability.[1]

From these stock solutions, a series of working solutions are prepared by serial dilution with the appropriate solvent. A working solution of this compound is prepared at a fixed concentration to be spiked into all calibration standards, quality control samples, and unknown study samples.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting drospirenone from plasma is protein precipitation.

  • An aliquot of the plasma sample (e.g., 100 µL) is placed in a microcentrifuge tube.

  • A specific volume of the this compound internal standard working solution is added to each sample.

  • A protein precipitating agent, such as acetonitrile or methanol, is added in a specific ratio (e.g., 3:1, solvent to plasma).

  • The mixture is vortexed vigorously to ensure thorough mixing and complete protein precipitation.

  • The samples are then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • The supernatant, containing drospirenone and this compound, is carefully transferred to a clean tube or a 96-well plate for analysis.

  • The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

Liquid Chromatography (LC) Conditions

The chromatographic separation is typically performed using a reverse-phase C18 column. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to ensure good separation from endogenous matrix components and to maintain a sharp peak shape.

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for detection and quantification. The instrument is typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. The specific precursor-to-product ion transitions for drospirenone and this compound are monitored.

Data Presentation

The following tables summarize the key quantitative data for the analysis of drospirenone using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Drospirenone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Drospirenone367.197.0
This compound370.097.0

Data derived from a study on the analysis of pharmaceuticals in environmental samples which lists the precursor and product ions for this compound.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the use of this compound for research.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound (IS) plasma->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for quantifying drospirenone using this compound.

signaling_pathway cluster_sample In the Sample cluster_instrument In the Mass Spectrometer cluster_output Quantitative Output Analyte Drospirenone (Analyte) Analyte_Signal Analyte Signal (m/z 367.1 -> 97.0) Analyte->Analyte_Signal IS This compound (Internal Standard) IS_Signal IS Signal (m/z 370.0 -> 97.0) IS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Logical relationship of analyte and internal standard in LC-MS/MS analysis.

References

An In-Depth Technical Guide to Drospirenone-13C3: Chemical Structure, Properties, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Drospirenone-13C3, an isotopically labeled synthetic progestin. This document details its chemical structure, physicochemical and biological properties, and its mechanism of action. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Drospirenone, a synthetic progestogen that is an analog of spironolactone. The isotopic labeling involves the incorporation of three Carbon-13 atoms into the molecule, providing a valuable tool for a variety of research applications, particularly in pharmacokinetic and metabolic studies.

Chemical Formula: C₂₁¹³C₃H₃₀O₃

Molecular Weight: 369.47 g/mol [1]

Synonyms: 6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(β-1')-spiro-5']perhydrofuran-2'-one-13C3, Dihydrospirorenone-13C3, Drospirenona-13C3, ZK 30595-13C3.[2]

Physicochemical Properties
PropertyValue (for unlabeled Drospirenone)
Melting Point197-200°C
AppearanceOff-White crystalline powder
SolubilityVery slightly soluble in water. Soluble in methanol and ethanol, sparingly soluble in acetone, and slightly soluble in ethyl acetate and acetonitrile.
LogP3.08

Biological Properties and Mechanism of Action

Drospirenone is a progestin, meaning it acts as an agonist of the progesterone receptor. It also possesses antimineralocorticoid and antiandrogenic properties.

Progestogenic Activity

Drospirenone binds to the progesterone receptor, which leads to the inhibition of ovulation and changes in the cervical mucus and endometrium, making it an effective contraceptive.

Antimineralocorticoid Activity

Drospirenone acts as an antagonist to the mineralocorticoid receptor, which is responsible for regulating salt and water balance in the body. This antagonism can lead to a mild diuretic effect.

Antiandrogenic Activity

By blocking androgen receptors, Drospirenone can counteract the effects of androgens, which can be beneficial in treating conditions like acne.

Signaling Pathways

The biological effects of Drospirenone are mediated through its interaction with several nuclear receptors. The following diagrams illustrate the general signaling pathways for the progesterone, mineralocorticoid, and androgen receptors.

Progesterone_Receptor_Signaling Drospirenone Drospirenone PR_HSP Progesterone Receptor (PR) + HSP Complex Drospirenone->PR_HSP Binds PR_active Activated PR Dimer PR_HSP->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Binds Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Translation in Cytoplasm

Caption: Progesterone Receptor Signaling Pathway.

Mineralocorticoid_Receptor_Signaling Drospirenone Drospirenone (Antagonist) MR_HSP Mineralocorticoid Receptor (MR) + HSP Complex Drospirenone->MR_HSP Blocks Binding Aldosterone Aldosterone (Agonist) Aldosterone->MR_HSP Binds MR_active Activated MR Dimer MR_HSP->MR_active HSP Dissociation & Dimerization MRE Mineralocorticoid Response Element (MRE) MR_active->MRE Binds Transcription Gene Transcription MRE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis (e.g., ENaC, Na+/K+ pump) mRNA->Translation Translation in Cytoplasm

Caption: Mineralocorticoid Receptor Signaling Pathway.

Androgen_Receptor_Signaling Drospirenone Drospirenone (Antagonist) AR_HSP Androgen Receptor (AR) + HSP Complex Drospirenone->AR_HSP Blocks Binding Testosterone Testosterone (Agonist) Testosterone->AR_HSP Binds AR_active Activated AR Dimer AR_HSP->AR_active HSP Dissociation & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Translation in Cytoplasm

Caption: Androgen Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, the following sections provide representative methodologies for the synthesis of isotopically labeled steroids and the analysis of Drospirenone that can be adapted for this compound.

General Synthesis of Isotopically Labeled Steroids

The synthesis of 13C-labeled steroid hormones can be achieved through partial or total synthesis.[3] A common approach involves introducing the isotopic label via a 13C-labeled synthon. For this compound, this would likely involve the use of a 13C-labeled precursor in one of the key cyclization or addition steps in the overall synthetic route. The specific steps would be highly dependent on the desired labeling pattern.

Purification of Drospirenone

Purification of Drospirenone and its analogs is typically achieved using chromatographic techniques.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used in an isocratic or gradient elution.[4][5]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 220 nm.

  • Injection Volume: 20 µL.

Quantitative Analysis of Drospirenone

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for quantifying Drospirenone in biological matrices.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate the analyte from the matrix.

  • Chromatography: UPLC or HPLC with a C18 or cyano column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and an internal standard.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the analysis of Drospirenone.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Tablet or Bulk Material weigh Weigh Sample start->weigh dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration (vs. Standard Curve) integrate->quantify report Generate Report quantify->report

Caption: General Workflow for HPLC Analysis of Drospirenone.

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Plasma/Serum Sample spike Spike with Internal Standard start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into LC-MS/MS System evaporate->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate quantify Calculate Concentration Ratio integrate->quantify report Generate Report quantify->report

Caption: General Workflow for LC-MS/MS Analysis of Drospirenone.

References

Synthesis and Isotopic Purity of Drospirenone-13C3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity of Drospirenone-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of drospirenone in complex matrices. Drospirenone, a synthetic progestin with anti-mineralocorticoid and anti-androgenic activities, is a key component in oral contraceptives and hormone replacement therapies. The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and improving the accuracy and precision of bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).

Synthesis of this compound

While a detailed, publicly available synthetic protocol for this compound is not extensively documented in peer-reviewed literature, the likely synthetic strategy involves the introduction of the three carbon-13 atoms via a labeled C3 synthon. Based on commercially available intermediates, the synthesis is hypothesized to proceed through the reaction of a suitable androstane derivative with a ¹³C₃-labeled propargyl alcohol, followed by a series of reactions to construct the spirolactone ring and introduce the necessary functional groups on the steroid core.

A key labeled intermediate, 17-(3-Hydroxy-1-propynyl-¹³C₃)-6β,7β:15β,16β-dimethyleneandrostane-3β,5β,17β-triol , is commercially available, strongly indicating its role in the synthesis of Drospirenone-¹³C₃. The synthesis can be conceptually divided into two main stages: the introduction of the labeled side chain and the subsequent transformation to the final product.

Stage 1: Introduction of the ¹³C₃-Labeled Side Chain

The initial step involves the nucleophilic addition of the anion of a ¹³C₃-labeled propargyl alcohol to the 17-keto group of a suitable androstane precursor. This reaction establishes the carbon skeleton of the future spirolactone ring with the desired isotopic labels.

Stage 2: Conversion to Drospirenone-¹³C₃

Following the introduction of the labeled side chain, the intermediate undergoes a series of transformations analogous to the synthesis of unlabeled drospirenone. A plausible reaction sequence, based on patented syntheses of drospirenone, is outlined below. This involves the catalytic hydrogenation of the alkyne to an alkane, followed by oxidation and cyclization to form the spirolactone ring.

synthesis_pathway Androstane_precursor Androstane-3,17-dione derivative Labeled_intermediate_alkyne 17-(3-Hydroxy-1-propynyl-¹³C₃)- androstane-triol Androstane_precursor->Labeled_intermediate_alkyne Nucleophilic Addition Labeled_propargyl_alcohol ¹³C₃-Propargyl alcohol Labeled_propargyl_alcohol->Labeled_intermediate_alkyne Labeled_intermediate_alkane 17-(3-Hydroxypropyl-¹³C₃)- androstane-triol Labeled_intermediate_alkyne->Labeled_intermediate_alkane Catalytic Hydrogenation Drospirenone_13C3 Drospirenone-¹³C₃ Labeled_intermediate_alkane->Drospirenone_13C3 Oxidation & Lactonization

Figure 1: Hypothesized synthetic pathway for Drospirenone-¹³C₃.

Experimental Protocols

Detailed experimental protocols for the synthesis of Drospirenone-¹³C₃ are proprietary and not publicly available. However, based on general procedures for the synthesis of unlabeled drospirenone, the following methodologies are likely employed.

Protocol 1: Synthesis of 17-(3-Hydroxy-1-propynyl-¹³C₃)-6β,7β:15β,16β-dimethyleneandrostane-3β,5β,17β-triol

This protocol is adapted from general procedures for the alkynylation of 17-keto steroids.

  • Preparation of the Labeled Reagent: A solution of ¹³C₃-labeled propargyl alcohol in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is treated with a strong base (e.g., n-butyllithium or a Grignard reagent) at low temperature (-78 °C) to generate the corresponding lithium or magnesium salt.

  • Reaction with Steroid: A solution of the androstane-3,17-dione precursor in an anhydrous aprotic solvent is added to the solution of the labeled acetylide.

  • Quenching and Work-up: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired labeled intermediate.

Protocol 2: Conversion to Drospirenone-¹³C₃

This protocol is based on the conversion of the corresponding unlabeled intermediate as described in patent literature.

  • Hydrogenation: The labeled alkyne intermediate is dissolved in a suitable solvent (e.g., tetrahydrofuran containing pyridine) and subjected to catalytic hydrogenation over a palladium on carbon catalyst until the uptake of two equivalents of hydrogen is complete. The catalyst is removed by filtration, and the solvent is evaporated.

  • Oxidation and Lactonization: The resulting triol is oxidized without further purification. A common method involves the use of a ruthenium salt catalyst in the presence of a co-oxidant (e.g., sodium bromate) in a biphasic solvent system. This step accomplishes the oxidation of the 3- and 5-hydroxyl groups and the primary alcohol of the side chain, followed by intramolecular cyclization to form the spirolactone.

  • Purification: The crude Drospirenone-¹³C₃ is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product of high chemical purity.

Isotopic Purity Analysis

The isotopic purity of Drospirenone-¹³C₃ is a critical parameter that ensures its suitability as an internal standard. It is typically determined by mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), is the method of choice for determining the isotopic enrichment of labeled compounds.

  • Sample Preparation: A standard solution of Drospirenone-¹³C₃ is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Separation: The sample is injected into an LC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid, is used to achieve chromatographic separation.

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into the ion source (typically electrospray ionization, ESI) of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is operated in full-scan mode to acquire the mass spectrum of the analyte.

  • Data Analysis: The isotopic distribution of the molecular ion of Drospirenone-¹³C₃ is analyzed. The relative intensities of the monoisotopic peak (M) and the peaks corresponding to the labeled species (M+1, M+2, M+3, etc.) are measured. The isotopic purity is calculated by determining the percentage of the M+3 isotopologue relative to the sum of all isotopologues. Corrections for the natural abundance of isotopes in the unlabeled portion of the molecule are applied for accurate quantification.

isotopic_purity_workflow Sample_Prep Sample Preparation (Drospirenone-¹³C₃ solution) LC_Separation LC Separation (C18 column) Sample_Prep->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan Mode) LC_Separation->HRMS_Analysis Data_Analysis Data Analysis (Isotopic Distribution) HRMS_Analysis->Data_Analysis Isotopic_Purity Isotopic Purity Calculation Data_Analysis->Isotopic_Purity

Figure 2: Workflow for isotopic purity analysis of Drospirenone-¹³C₃.

Quantitative Data

Quantitative data regarding the synthesis and isotopic purity of Drospirenone-¹³C₃ are typically found in the Certificate of Analysis provided by the manufacturer. While specific batch data is proprietary, the following tables summarize the expected and typical values for this stable isotope-labeled standard.

Table 1: Synthesis Data (Hypothetical)

Step Reaction Starting Material Product Theoretical Yield Expected Yield Range
1 Alkynylation Androstane-3,17-dione derivative 17-(3-Hydroxy-1-propynyl-¹³C₃)-androstane-triol 100% 70-85%
2 Hydrogenation 17-(3-Hydroxy-1-propynyl-¹³C₃)-androstane-triol 17-(3-Hydroxypropyl-¹³C₃)-androstane-triol 100% >95%

| 3 | Oxidation & Lactonization | 17-(3-Hydroxypropyl-¹³C₃)-androstane-triol | Drospirenone-¹³C₃ | 100% | 60-75% |

Table 2: Isotopic Purity Data

Parameter Method Specification
Chemical Purity HPLC ≥98%
Isotopic Enrichment Mass Spectrometry ≥99 atom % ¹³C

| Isotopic Distribution | Mass Spectrometry | Predominantly M+3 |

Conclusion

The synthesis of Drospirenone-¹³C₃ is a multi-step process that likely involves the introduction of the isotopic labels via a ¹³C₃-labeled propargyl alcohol. The final product is a high-purity stable isotope-labeled compound essential for accurate bioanalytical studies of drospirenone. The determination of its isotopic purity is a critical quality control step, typically performed using high-resolution mass spectrometry. This technical guide provides a foundational understanding of the synthesis and characterization of Drospirenone-¹³C₃ for professionals in the fields of drug development and pharmaceutical sciences.

An In-depth Technical Guide on the Core Mechanism of Action of Drospirenone-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and application of Drospirenone-13C3 as a stable isotope-labeled (SIL) internal standard in the quantitative bioanalysis of drospirenone. The use of SIL internal standards is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, offering unparalleled accuracy and precision.

The Core Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather a chemical and physical one that ensures reliable quantification in complex biological matrices. Stable isotope-labeled internal standards are considered the most effective for quantitative mass spectrometry because they are chemically and physically almost identical to the analyte being measured (the unlabeled drospirenone)[1][2][3].

This compound has the same molecular structure as drospirenone, except that three of the carbon-12 atoms have been replaced with the heavier carbon-13 isotope[4]. This subtle change in mass does not significantly alter its chemical properties, such as polarity, solubility, and ionization potential. Consequently, during the analytical process, this compound behaves nearly identically to the native drospirenone.

The key advantages conferred by this approach are:

  • Correction for Sample Preparation Variability: Any loss of analyte during sample extraction, handling, or concentration steps will be mirrored by a proportional loss of the this compound internal standard.

  • Compensation for Matrix Effects: In LC-MS/MS analysis, co-eluting compounds from the biological matrix (like plasma or urine) can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements[2]. Since this compound co-elutes with drospirenone and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement.

  • Improved Accuracy and Precision: By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, the variability introduced during sample preparation and analysis is normalized. This results in a robust, reliable, and reproducible assay.

The following diagram illustrates this principle:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification start Biological Sample (Analyte: Drospirenone) add_is Spike with known amount of Internal Standard (IS) (this compound) start->add_is extraction Extraction (e.g., SPE, LLE) Potential for analyte/IS loss add_is->extraction reconstitution Reconstitution Potential for variability extraction->reconstitution lc LC Separation (Analyte and IS co-elute) extraction->lc Variability in recovery reconstitution->lc ms MS Detection (Matrix effects can occur) lc->ms data Data Acquisition (Peak areas of Analyte and IS) ms->data ms->data Variability in ionization ratio Calculate Ratio (Analyte Area / IS Area) data->ratio calibration Compare to Calibration Curve ratio->calibration ratio->calibration Ratio corrects for variability result Accurate Concentration calibration->result

Internal standard principle for accurate quantification.

Experimental Protocol: Quantification of Drospirenone in Human Plasma

The following is a detailed methodology for the quantification of drospirenone in human plasma using this compound as an internal standard, based on established and validated bioanalytical methods.

2.1. Materials and Reagents

  • Drospirenone reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

2.2. Sample Preparation: Online Solid-Phase Extraction (SPE)

Online SPE is a highly efficient and automated technique for sample clean-up and concentration.

  • Protein Precipitation: To 100 µL of human plasma, add 200 µL of a protein precipitation solution (e.g., methanol containing the this compound internal standard).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Transfer: Transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.

2.3. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A gradient is used to separate drospirenone from other plasma components. For example:

    • 0-0.5 min: 50% B

    • 0.5-2.0 min: Ramp to 95% B

    • 2.0-2.5 min: Hold at 95% B

    • 2.5-2.6 min: Return to 50% B

    • 2.6-3.5 min: Equilibrate at 50% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

2.4. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

The following diagram outlines the experimental workflow:

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with This compound (IS) plasma->spike precipitate Protein Precipitation (e.g., Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Online SPE & HPLC (C18 column) supernatant->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms integrate Peak Integration (Analyte and IS) msms->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Bioanalytical workflow for drospirenone quantification.

Quantitative Data and Method Performance

The performance of a bioanalytical method using this compound is assessed through a validation process. The following tables summarize typical quantitative parameters for such a method.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Drospirenone367.2109.1ESI+
This compound370.2109.1ESI+

Note: The product ion is often chosen to be a common fragment of both the analyte and the SIL-IS, ensuring similar fragmentation behavior.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 2 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 10%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 90%

Data is representative of a typical validated bioanalytical method for drospirenone in human plasma.

Conclusion

This compound serves as an ideal internal standard for the quantitative analysis of drospirenone in biological samples. Its mechanism of action relies on its chemical and physical similarity to the unlabeled analyte, which allows it to effectively correct for variability in sample preparation and matrix effects during LC-MS/MS analysis. The use of this compound facilitates the development of robust, accurate, and precise bioanalytical methods that are essential for pharmacokinetic studies and other applications in drug development.

References

An In-Depth Technical Guide to Drospirenone Metabolism and the Role of Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone (DRSP), a synthetic progestin, is a fourth-generation progestogen used in oral contraceptives and hormone replacement therapies.[1][2] Its unique pharmacological profile, characterized by antimineralocorticoid and antiandrogenic activities, distinguishes it from other progestins.[3] A thorough understanding of its metabolic fate is crucial for comprehending its efficacy, safety profile, and potential drug-drug interactions. This technical guide provides a comprehensive overview of drospirenone metabolism, the analytical methodologies used for its study, and the critical role of labeled standards in ensuring accurate quantification.

Drospirenone Metabolism: Pathways and Key Metabolites

Drospirenone undergoes extensive metabolism in the human body, with very little of the parent drug excreted unchanged. The primary metabolic transformations involve reduction, opening of the lactone ring, and conjugation reactions. The resulting metabolites are pharmacologically inactive.[1][4]

The two major metabolic pathways are:

  • Lactone Ring Opening: This pathway leads to the formation of the acid form of drospirenone, a major inactive metabolite found in plasma. This reaction is not dependent on the cytochrome P450 (CYP) enzyme system.

  • Reduction and Sulfation: Drospirenone is reduced to 4,5-dihydro-drospirenone, which is subsequently conjugated with a sulfate group to form 4,5-dihydro-drospirenone-3-sulfate. This is another major inactive metabolite circulating in the bloodstream.

A minor metabolic pathway involves oxidative metabolism mediated by the cytochrome P450 enzyme CYP3A4 . While this pathway is less significant in terms of the quantity of metabolites produced, it is a critical consideration for potential drug-drug interactions, as inhibitors or inducers of CYP3A4 can alter drospirenone's plasma concentrations.

Following these initial transformations, the metabolites of drospirenone are further conjugated with glucuronic acid and sulfate before being excreted in the urine and feces.

Drospirenone_Metabolism Drospirenone Drospirenone M11 Acid Form of Drospirenone (M11 - Inactive) Drospirenone->M11 Lactone Ring Opening Dihydro_DRSP 4,5-Dihydro-drospirenone Drospirenone->Dihydro_DRSP Reduction Oxidative_Metabolites Oxidative Metabolites (Minor) Drospirenone->Oxidative_Metabolites CYP3A4 (Minor Pathway) Conjugates Glucuronide and Sulfate Conjugates M11->Conjugates M14 4,5-Dihydro-drospirenone-3-sulfate (M14 - Inactive) Dihydro_DRSP->M14 Sulfation M14->Conjugates Oxidative_Metabolites->Conjugates Excretion Excretion (Urine and Feces) Conjugates->Excretion

Caption: Major metabolic pathways of drospirenone.

Quantitative Analysis of Drospirenone and its Metabolites

Accurate quantification of drospirenone and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

AnalyteMatrixCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
DrospirenonePlasma21.9 - 871 - 2-~30
Drospirenone (in breast milk)Milk10.34-134.35 (AUC0-24h)-

Table 1: Pharmacokinetic parameters of drospirenone. Data compiled from various studies.

The Critical Role of Labeled Standards in Bioanalysis

Stable isotope-labeled (SIL) internal standards are indispensable for accurate and precise quantification of drugs and their metabolites by LC-MS/MS. These standards, typically labeled with deuterium (²H or D) or carbon-13 (¹³C), have the same chemical properties as the analyte of interest but a different mass.

Why are labeled standards essential?

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the SIL internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification.

  • Compensation for Variability in Sample Preparation: Labeled standards are added to the sample at the beginning of the extraction process. They account for any analyte loss during sample preparation steps such as liquid-liquid extraction or solid-phase extraction.

  • Improved Accuracy and Precision: By correcting for both matrix effects and extraction variability, SIL internal standards significantly improve the accuracy and precision of the analytical method.

Labeled_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Add_Labeled_Standard Add Labeled Internal Standard Biological_Sample->Add_Labeled_Standard Extraction Extraction (e.g., LLE, SPE) Add_Labeled_Standard->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and Labeled Standard) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Labeled Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for bioanalysis using a labeled internal standard.

Experimental Protocols

In Vitro Metabolism of Drospirenone using Human Liver Microsomes

Objective: To identify the metabolites of drospirenone formed by hepatic enzymes and to determine the role of CYP enzymes.

Materials:

  • Drospirenone

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard (e.g., deuterated drospirenone)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of drospirenone in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine the HLM, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the drospirenone stock solution to the incubation mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the mixture to precipitate the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system for analysis.

Quantitative Analysis of Drospirenone in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of drospirenone in human plasma samples.

Materials:

  • Human plasma samples

  • Drospirenone analytical standard

  • Labeled drospirenone internal standard (e.g., drospirenone-d4)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add the labeled internal standard solution.

    • For SPE: Condition the SPE cartridge according to the manufacturer's instructions. Load the plasma sample, wash the cartridge, and elute the analyte and internal standard.

    • For LLE: Add an appropriate organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge. Collect the organic layer.

  • Evaporation and Reconstitution:

    • Evaporate the eluate (from SPE) or the organic layer (from LLE) to dryness.

    • Reconstitute the residue in a specific volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate drospirenone from other plasma components using a suitable C18 column and a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.

    • Detect and quantify drospirenone and its labeled internal standard using multiple reaction monitoring (MRM) mode.

Conclusion

A comprehensive understanding of drospirenone's metabolism is fundamental for its clinical application. The major metabolic pathways, leading to the formation of inactive metabolites, have been well-characterized. The use of advanced analytical techniques, particularly LC-MS/MS coupled with stable isotope-labeled internal standards, is crucial for obtaining high-quality data in pharmacokinetic and metabolism studies. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug metabolism and pharmaceutical sciences.

References

The Role of Isotopic Labeling in Understanding Drospirenone: A Technical Overview of Drospirenone-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the application and significance of isotopically labeled Drospirenone, specifically Drospirenone-13C3, in pharmaceutical research. While direct studies detailing the kinetic or dynamic isotope effects of this compound are not extensively available in public literature, this document outlines the established principles of its use, primarily as an internal standard in bioanalytical assays, and explores the theoretical considerations for potential isotope effects based on the known metabolism of Drospirenone.

Introduction to Drospirenone and Isotopic Labeling

Drospirenone is a synthetic progestin with a pharmacological profile similar to natural progesterone, exhibiting progestogenic, anti-mineralocorticoid, and anti-androgenic activities.[1][2] It is a common component in oral contraceptives and hormone replacement therapies.[1][3] Understanding its metabolic fate is crucial for optimizing its therapeutic use and ensuring safety.

Stable isotope labeling, the substitution of an atom with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C), is a powerful tool in pharmaceutical sciences.[] Isotopically labeled compounds like this compound are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry. This property makes them ideal for use as internal standards in quantitative bioanalysis, providing high accuracy and precision in measuring drug concentrations in biological matrices.

Metabolism of Drospirenone

Drospirenone undergoes extensive metabolism in the body. The two primary, pharmacologically inactive metabolites are:

  • The acid form of Drospirenone (M11): Formed by the opening of the lactone ring.

  • 4,5-dihydro-drospirenone-3-sulfate (M14)

Additionally, Drospirenone is subject to oxidative metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

This compound as an Internal Standard

This compound serves as an invaluable tool in pharmacokinetic studies. When used as an internal standard, a known quantity of this compound is added to a biological sample (e.g., plasma, urine) containing an unknown quantity of Drospirenone. The ratio of the mass spectrometric signal of the analyte (Drospirenone) to the internal standard (this compound) allows for precise quantification, correcting for variations in sample preparation and instrument response.

Experimental Workflow for Quantitative Analysis using this compound

The following diagram illustrates a typical workflow for the quantification of Drospirenone in a biological sample using this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Protein Precipitation / Extraction B->C D Evaporation and Reconstitution C->D E Inject Sample onto LC Column D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G I Calculate Analyte/IS Ratio G->I H Generate Calibration Curve J Quantify Drospirenone Concentration H->J I->J

Caption: Workflow for Drospirenone quantification.

Potential Isotope Effects of this compound

While primarily used as an internal standard, the introduction of three ¹³C atoms in this compound could theoretically lead to kinetic isotope effects (KIEs). A KIE is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. This occurs because the heavier isotope forms a stronger covalent bond, requiring more energy to break.

Given that Drospirenone's metabolism involves enzymatic reactions, particularly oxidation by CYP3A4, the position of the ¹³C labels is critical. If the labeling is at or near a site of metabolic attack, a slight decrease in the rate of metabolism for this compound compared to unlabeled Drospirenone might be observed.

The logical relationship for a potential kinetic isotope effect is outlined below.

G A This compound B Heavier Isotope (13C) A->B C Stronger C-H/C-C Bond at Labeled Position B->C D Higher Activation Energy for Bond Cleavage C->D E Slower Rate of Metabolism (Potential KIE) D->E

Caption: Potential for a kinetic isotope effect.

However, for most applications of ¹³C-labeled internal standards, the KIE is negligible and does not significantly impact the accuracy of the quantitative results, especially when the labeling is not at a primary metabolic site.

Experimental Protocols for Bioanalysis

Detailed experimental protocols for the analysis of Drospirenone in various matrices have been established. A general methodology for a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is summarized in the table below.

ParameterTypical Conditions
Instrumentation High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection
Column C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol, acetonitrile) and water/buffer
Flow Rate Typically 1.0 mL/min
Detection UV detection at a specific wavelength (e.g., 247 nm) or MS/MS detection for higher sensitivity and selectivity
Injection Volume 10-20 µL
Internal Standard This compound for LC-MS/MS methods

Signaling Pathways of Drospirenone

Drospirenone exerts its pharmacological effects through interaction with several nuclear hormone receptors. Its primary activity is as a progestin, but it also has anti-mineralocorticoid and anti-androgenic effects.

The diagram below illustrates the principal signaling pathways of Drospirenone.

G cluster_0 Drospirenone Action cluster_1 Receptor Interaction cluster_2 Pharmacological Effect DRSP Drospirenone PR Progesterone Receptor (PR) DRSP->PR Agonist MR Mineralocorticoid Receptor (MR) DRSP->MR Antagonist AR Androgen Receptor (AR) DRSP->AR Antagonist Progestogenic Progestogenic Effects (e.g., ovulation inhibition) PR->Progestogenic AntiMineralocorticoid Anti-Mineralocorticoid Effects (e.g., decreased sodium/water retention) MR->AntiMineralocorticoid AntiAndrogenic Anti-Androgenic Effects (e.g., acne reduction) AR->AntiAndrogenic

Caption: Drospirenone's main signaling pathways.

Summary and Conclusion

This compound is a critical tool for the accurate and precise quantification of Drospirenone in biological samples. Its primary role is as an internal standard in LC-MS/MS-based bioanalytical methods, which are fundamental to pharmacokinetic and drug metabolism studies. While the potential for kinetic isotope effects exists, it is generally considered negligible in the context of its use as an internal standard. Further research would be required to definitively characterize any subtle isotope effects of this compound on its metabolism and pharmacological activity. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and professionals in the field of drug development.

References

The Critical Role of Drospirenone-¹³C₃ in Advancing Pharmacokinetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone (DRSP), a synthetic progestin with a pharmacological profile similar to natural progesterone, is a key component in oral contraceptives and hormone replacement therapies.[1][2] A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosage regimens, ensuring therapeutic efficacy, and maintaining safety. Stable isotope-labeled internal standards are indispensable tools in modern bioanalytical techniques, offering unparalleled accuracy and precision in quantifying drug concentrations in biological matrices. This technical guide provides an in-depth overview of the use of Drospirenone-¹³C₃ for pharmacokinetic studies, consolidating key data, experimental protocols, and metabolic pathways. While specific clinical studies employing Drospirenone-¹³C₃ are not extensively published, this guide extrapolates its application based on established bioanalytical principles and the comprehensive pharmacokinetic data available for unlabeled drospirenone.

The Significance of Stable Isotope Labeling in Pharmacokinetic Studies

In pharmacokinetic analysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantification. Drospirenone-¹³C₃ serves as an ideal internal standard for drospirenone quantification for several reasons:

  • Co-elution with the Analyte: Having nearly identical physicochemical properties to the unlabeled drospirenone, Drospirenone-¹³C₃ co-elutes during chromatographic separation. This is crucial for compensating for matrix effects and variations in instrument response.

  • Identical Extraction Recovery: The labeled and unlabeled compounds exhibit the same behavior during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, ensuring that any loss of analyte is mirrored by a proportional loss of the internal standard.

  • Mass Differentiation: The mass difference of 3 Da between Drospirenone-¹³C₃ and drospirenone allows for their distinct detection by the mass spectrometer, enabling accurate quantification of the analyte.

  • Minimal Isotopic Effect: The use of ¹³C, a heavy isotope of carbon, results in a negligible isotopic effect on the molecule's chemical and biological properties, meaning it behaves identically to the native drug in vivo and in vitro.

Pharmacokinetics of Drospirenone

The pharmacokinetic profile of drospirenone has been well-characterized in numerous studies. Following oral administration, it is rapidly absorbed and extensively metabolized. The key pharmacokinetic parameters are summarized in the tables below.

Single-Dose Pharmacokinetic Parameters of Drospirenone in Healthy Female Volunteers
Parameter3 mg DRSP[3]3 mg DRSP / 0.03 mg EE[4][5]3 mg DRSP / 0.02 mg EE
Cmax (ng/mL) 37.0 ± 12.038.4 ± 8.836.7 (90% CI: 33.7-39.9)
Tmax (h) 1.5 (1.0-3.0)1.5 (1.0-2.0)1.7 (1.0-3.0)
AUC₀₋₇₂h (ng·h/mL) 379 ± 98369 ± 79-
AUC₀₋t (ng·h/mL) --374 (90% CI: 355-395)
AUC₀₋inf (ng·h/mL) 836 ± 260805 ± 194827 (90% CI: 785-872)
t½ (h) 30.7 ± 9.031.5 ± 8.832.8 (90% CI: 30.9-34.9)

Values are presented as mean ± standard deviation or geometric mean (90% confidence interval), with Tmax as median (range).

Steady-State Pharmacokinetic Parameters of Drospirenone (3 mg DRSP / 0.02 mg EE) in Healthy Female Volunteers
ParameterValue
Cmax,ss (ng/mL) 70.3 ± 17.5
Cmin,ss (ng/mL) 21.9 ± 7.4
Cavg,ss (ng/mL) 39.8 ± 11.0
AUCτ,ss (ng·h/mL) 955 ± 263
Accumulation Ratio (AUC) ~3.0

Values are presented as mean ± standard deviation.

Metabolism of Drospirenone

Drospirenone is extensively metabolized in humans, with the two major inactive metabolites being the acid form of drospirenone (M11), formed by the opening of the lactone ring, and the 4,5-dihydro-drospirenone-3-sulfate (M14). These transformations occur without the involvement of the cytochrome P450 (CYP) system.

Drospirenone_Metabolism DRSP Drospirenone M11 Acid Form of Drospirenone (M11) (Inactive) DRSP->M11 Lactone Ring Opening M14 4,5-dihydro-drospirenone-3-sulfate (M14) (Inactive) DRSP->M14 Reduction and Sulfation Oxidative_Metabolites Oxidative Metabolites (Catalyzed by CYP3A4) DRSP->Oxidative_Metabolites Oxidation

Metabolic pathway of Drospirenone.

Experimental Protocols for Pharmacokinetic Analysis

The quantification of drospirenone in biological matrices like human plasma is typically performed using a validated LC-MS/MS method. The use of Drospirenone-¹³C₃ as an internal standard is integral to achieving the required sensitivity and accuracy for bioequivalence and pharmacokinetic studies.

Bioanalytical Method for Drospirenone Quantification

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract drospirenone and Drospirenone-¹³C₃ from plasma and remove interfering matrix components.

  • Procedure:

    • A 200 µL aliquot of human plasma is spiked with the internal standard (Drospirenone-¹³C₃) solution.

    • The sample is pre-treated, for example, with a buffer solution to adjust the pH.

    • The pre-treated sample is loaded onto a conditioned mixed-mode SPE cartridge.

    • The cartridge is washed with a series of solvents to remove phospholipids and other interferences.

    • The analyte and internal standard are eluted with an appropriate elution solvent.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate drospirenone from other components and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5mM ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).

    • Flow Rate: 300 µL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Drospirenone: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

      • Drospirenone-¹³C₃: Precursor ion (Q1) m/z → Product ion (Q3) m/z (mass shift of +3 Da from drospirenone).

3. Calibration and Quality Control

  • Calibration Curve: A calibration curve is prepared by spiking blank plasma with known concentrations of drospirenone and a fixed concentration of Drospirenone-¹³C₃. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the method.

Experimental Workflow for a Drospirenone Pharmacokinetic Study

PK_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Subject Dosing Subject Dosing Blood Sample Collection Blood Sample Collection Subject Dosing->Blood Sample Collection Serial time points Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Sample Spiking Sample Spiking Plasma Separation->Sample Spiking Centrifugation Sample Extraction Sample Extraction Sample Spiking->Sample Extraction Add Drospirenone-¹³C₃ LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis e.g., SPE Concentration Determination Concentration Determination LC-MS/MS Analysis->Concentration Determination Peak area integration PK Parameter Calculation PK Parameter Calculation Concentration Determination->PK Parameter Calculation Non-compartmental analysis

Workflow for a Drospirenone PK study.

Conclusion

References

In-Depth Technical Guide to the Safe Handling of Drospirenone-13C3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Drospirenone-13C3 in a laboratory environment. Given that this compound is an isotopically labeled version of Drospirenone, its chemical and toxicological properties are considered analogous. Therefore, this document primarily references safety data and handling procedures for the parent compound, Drospirenone.

Compound Identification and Hazard Summary

This compound is a synthetic progestogen, an analog of spironolactone, with antimineralocorticoid and antiandrogenic properties.[1] Due to its hormonal activity, it is classified as a potent pharmaceutical compound.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[2]
Carcinogenicity2H351: Suspected of causing cancer.[2]
Reproductive Toxicity1AH360: May damage fertility or the unborn child.
Hazardous to the Aquatic Environment, Chronic Hazard2H411: Toxic to aquatic life with long lasting effects.

Exposure Controls and Personal Protection

Due to the potent nature of this compound, stringent exposure control measures are imperative to ensure personnel safety.

Occupational Exposure Limits (OELs)

Specific Occupational Exposure Limits (OELs) for Drospirenone or this compound have not been established. In the absence of a formal OEL, a risk-based approach using Occupational Exposure Banding (OEB) is recommended. OEB categorizes chemicals into bands corresponding to a range of exposure concentrations designed to protect worker health. Given Drospirenone's high potency and reproductive toxicity, it should be handled in a manner consistent with a high-hazard compound, suggesting a low OEB and the need for stringent containment.

Engineering Controls

Engineering controls are the primary means of minimizing exposure and should be implemented wherever possible.

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood with a high-efficiency particulate air (HEPA) filter.

  • Containment: For procedures with a high risk of aerosol generation, such as weighing and transferring powders, the use of a glove box or an isolator is recommended.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved respiratorA half-mask respirator with P100 (or FFP3) cartridges is recommended for handling small quantities in a fume hood. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) should be considered.
Hand Protection Double glovesWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated.
Eye Protection Safety gogglesChemical splash goggles providing a complete seal around the eyes are mandatory.
Body Protection Disposable lab coat or coverallsA dedicated disposable lab coat or coveralls should be worn over personal clothing.

Safe Handling and Storage

Handling Procedures
  • Training: All personnel must be trained on the hazards of this compound and the established safe handling procedures.

  • Designated Area: Designate a specific area within the laboratory for the handling of potent compounds.

  • Weighing: Weighing of the solid compound should be performed in a containment device (e.g., powder containment hood or glove box) to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated after use. A solution of sodium hypochlorite can be used for cleaning non-recoverable remainder.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Many suppliers recommend storage at 2-8°C.

  • Security: Store in a locked cabinet or other secure location to restrict access.

First Aid and Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills, gently cover the powder with a damp paper towel to avoid creating dust. For liquid spills, use an absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate: Decontaminate the spill area thoroughly.

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.

Experimental Protocols (Illustrative Examples)

The following are generalized protocols and must be adapted and validated for specific experimental needs.

Preparation of a Standard Stock Solution (1 mg/mL)
  • Preparation: In a chemical fume hood, accurately weigh 10 mg of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a 10 mL volumetric flask.

  • Solubilization: Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve the compound completely.

  • Dilution: Bring the flask to the final volume with the solvent and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed, labeled container at the recommended temperature (typically 2-8°C).

Sample Preparation for HPLC Analysis from a Tablet Formulation
  • Tablet Crushing: Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to a known amount of Drospirenone (e.g., 10 mg).

  • Extraction: Transfer the weighed powder to a volumetric flask (e.g., 100 mL) and add a suitable extraction solvent (e.g., a mixture of methanol and water).

  • Sonication: Sonicate the mixture for a specified time (e.g., 15-30 minutes) to ensure complete extraction of the drug.

  • Dilution and Filtration: Dilute to the final volume with the extraction solvent, mix well, and filter the solution through a 0.45 µm filter to remove excipients.

  • Analysis: The filtered solution is then ready for injection into the HPLC system.

Visualizations

Drospirenone_Signaling_Pathway Drospirenone Signaling Pathway cluster_receptors Hormone Receptors cluster_effects Biological Effects Drospirenone This compound PR Progesterone Receptor Drospirenone->PR Agonist MR Mineralocorticoid Receptor Drospirenone->MR Antagonist AR Androgen Receptor Drospirenone->AR Antagonist Progestogenic Progestogenic Effects (e.g., Ovulation Inhibition) PR->Progestogenic Antimineralocorticoid Antimineralocorticoid Effects (e.g., Diuresis) MR->Antimineralocorticoid Antiandrogenic Antiandrogenic Effects (e.g., Acne Reduction) AR->Antiandrogenic

Caption: this compound acts as an agonist at the progesterone receptor and an antagonist at the mineralocorticoid and androgen receptors, leading to its therapeutic effects.

Experimental_Workflow_HPLC General Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weighing Weighing of This compound dissolution Dissolution in Appropriate Solvent weighing->dissolution dilution Serial Dilution to Working Concentrations dissolution->dilution filtration Filtration through 0.45 µm Filter dilution->filtration injection Injection into HPLC System filtration->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection separation->detection peak_integration Peak Integration and Area Measurement detection->peak_integration calibration_curve Generation of Calibration Curve peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: A typical experimental workflow for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

References

Methodological & Application

Application Note: Quantitative Analysis of Drospirenone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of drospirenone in human plasma. The method utilizes a stable isotope-labeled internal standard, Drospirenone-13C3, to ensure high accuracy and precision. Sample preparation was performed using a straightforward protein precipitation protocol. Chromatographic separation was achieved on a C18 reversed-phase column with a total run time of under 5 minutes, making it suitable for high-throughput analysis in clinical and bioequivalence studies. The method was validated according to industry-standard bioanalytical method validation guidelines, demonstrating excellent linearity, precision, accuracy, and stability.

Introduction

Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives and menopausal hormone therapy.[1][2][3] Accurate and reliable quantification of drospirenone in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4][5] LC-MS/MS has become the preferred technique for such analyses due to its inherent selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification. This note details a fully validated method for the determination of drospirenone in human plasma.

Experimental
  • Analytes: Drospirenone (≥98% purity), this compound (≥98% purity, 99% isotopic purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Matrix: Drug-free human plasma (K2-EDTA).

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with a positive mode electrospray ionization (ESI) source.

Quantitative data for the LC-MS/MS parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 2

Table 2: LC Gradient Elution Program

Time (min)% Mobile Phase B
0.0030
0.5030
2.5095
3.5095
3.6030
4.5030

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Drospirenone: m/z 367.1 → 97.1
MRM Transition (IS) This compound: m/z 370.1 → 100.1
Collision Energy (CE) Optimized for each transition (e.g., 25-35 eV)
Source Temperature 500 °C
IonSpray Voltage 5500 V

Protocols

Protocol 1: Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Drospirenone and this compound into separate 5 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These are the primary stocks.

  • Working Standard Solutions:

    • Perform serial dilutions of the Drospirenone primary stock with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike 47.5 µL of drug-free human plasma with 2.5 µL of the appropriate working standard solution to create CC and QC samples.

    • The final concentrations should span the desired linear range (e.g., 0.5 to 250 ng/mL).

Protocol 2: Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS Working Solution (100 ng/mL) to each tube (except for the blank matrix sample) and vortex briefly.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma add_is 2. Add 25 µL Internal Standard (this compound) plasma->add_is vortex1 3. Vortex Briefly add_is->vortex1 add_acn 4. Add 150 µL Cold Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 5. Vortex Vigorously (1 min) add_acn->vortex2 centrifuge 6. Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge transfer 7. Transfer 100 µL Supernatant centrifuge->transfer inject 8. Inject 5 µL into LC-MS/MS transfer->inject G cluster_workflow Overall Analytical Workflow start Sample Receipt prep Sample Preparation (Protocol 2) start->prep Human Plasma lcms LC-MS/MS Analysis (Tables 1, 2, 3) prep->lcms Prepared Extract data Data Processing (Peak Integration) lcms->data Raw Data quant Quantification (Calibration Curve) data->quant Area Ratios report Final Report quant->report Concentrations G cluster_mrm Analyte-IS Relationship and MRM Detection DRSP Drospirenone (Analyte) DRSP_parent Precursor Ion m/z 367.1 DRSP->DRSP_parent ESI+ IS This compound (Internal Standard) IS_parent Precursor Ion m/z 370.1 IS->IS_parent ESI+ DRSP_product Product Ion m/z 97.1 DRSP_parent->DRSP_product CID IS_product Product Ion m/z 100.1 IS_parent->IS_product CID

References

Application Note: High-Throughput and Robust Sample Preparation for the Quantification of Drospirenone in Human Plasma Using Drospirenone-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive method for the analysis of drospirenone in human plasma. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, with Drospirenone-13C3 as a stable isotope-labeled internal standard to ensure accuracy and precision. The subsequent analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides a robust and reliable method for pharmacokinetic and bioequivalence studies. This document provides detailed experimental protocols, data presentation, and visual workflows to guide researchers, scientists, and drug development professionals.

Introduction

Drospirenone is a synthetic progestin commonly used in oral contraceptives. Accurate and reliable quantification of drospirenone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for matrix effects and variations in sample processing.[1] This application note provides a comprehensive protocol for sample preparation of drospirenone in human plasma using solid-phase extraction, along with alternative liquid-liquid extraction and protein precipitation methods.

Materials and Reagents

  • Drospirenone analytical standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Waters Oasis MAX (Mixed-Mode Anion eXchange) 96-well µElution Plate

Experimental Protocols

Internal Standard Spiking

Prepare a stock solution of this compound in methanol. From this stock, prepare a working solution at a concentration of 50 ng/mL. For each 200 µL of plasma sample, add 50 µL of the internal standard working solution.

Method 1: Solid-Phase Extraction (SPE)

This method utilizes a mixed-mode solid-phase extraction for selective separation of drospirenone from plasma matrix components.[2][3]

  • Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the this compound internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Plate Conditioning: Condition the Oasis MAX µElution plate wells with 200 µL of methanol followed by 200 µL of water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash with 200 µL of 5% ammonium hydroxide in water.

    • Wash with 200 µL of 20% methanol in water.

  • Elution: Elute drospirenone with 2 x 25 µL of 80/20/0.2 acetonitrile/methanol/formic acid.

  • Final Preparation: Dilute the eluate with 50 µL of water prior to injection.

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis MAX) cluster_analysis Analysis Plasma Human Plasma (200 µL) IS This compound IS (50 µL) Plasma->IS Acid 4% H3PO4 (200 µL) IS->Acid Vortex1 Vortex Mix Acid->Vortex1 Load Load Sample Vortex1->Load Condition Condition: Methanol, Water Condition->Load Wash1 Wash 1: 5% NH4OH Load->Wash1 Wash2 Wash 2: 20% Methanol Wash1->Wash2 Elute Elute: ACN/MeOH/FA Wash2->Elute Dilute Dilute with Water (50 µL) Elute->Dilute Inject Inject to UPLC-MS/MS Dilute->Inject LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Plasma Human Plasma (200 µL) IS This compound IS (50 µL) Plasma->IS Add_MTBE Add MTBE (1 mL) IS->Add_MTBE Vortex Vortex (5 min) Add_MTBE->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject to UPLC-MS/MS Reconstitute->Inject PP_Workflow cluster_prep Sample Preparation cluster_pp Protein Precipitation cluster_analysis Analysis Plasma Human Plasma (200 µL) IS This compound IS (50 µL) Plasma->IS Add_ACN Add Acetonitrile (600 µL) IS->Add_ACN Vortex Vortex (2 min) Add_ACN->Vortex Centrifuge Centrifuge (12,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject to UPLC-MS/MS Reconstitute->Inject

References

Application Notes and Protocols for Bioanalysis of Drospirenone using Drospirenone-13C3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative bioanalysis of drospirenone in biological matrices, specifically focusing on the use of Drospirenone-13C3 as a stable isotope-labeled internal standard (SIL-IS). The methodologies described are based on established principles of bioanalytical method development and validation, primarily utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives. Accurate and reliable quantification of drospirenone in biological samples is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[1][2] A SIL-IS mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation, chromatography, and ionization, thus ensuring high accuracy and precision.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated bioanalytical methods for drospirenone. While specific data for this compound concentration is not explicitly detailed in the public domain, a recommended concentration is derived from established principles of internal standard use in bioanalysis.

ParameterValue/RangeSource
Analyte Drospirenone[4][5]
Internal Standard (IS) This compound (recommended), Levonorgestrel (alternative)
Recommended IS Concentration 10 - 50 ng/mLInferred from typical calibration ranges
Calibration Curve Range 0.5 - 250 ng/mL
2 - 100 ng/mL
5 - 100 ng/mL
Biological Matrix Human Plasma, Rat Plasma
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 100 - 250 ng/mL

Note on Internal Standard Concentration: The optimal concentration of the internal standard should be consistent across all samples and is typically set within the range of the calibration curve, often around the geometric mean or mid-point of the analyte's expected concentration range. A common practice is to use a concentration that is 1/3 to 1/2 of the ULOQ. Based on the reported calibration ranges for drospirenone, a working concentration of 10 to 50 ng/mL for this compound is a scientifically sound starting point for method development.

Experimental Protocols

This section outlines a detailed protocol for the bioanalysis of drospirenone in human plasma using this compound as an internal standard, employing LC-MS/MS.

Materials and Reagents
  • Drospirenone reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate (for mobile phase)

  • Human plasma (blank, from at least six different sources for validation)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether, dichloromethane)

Preparation of Standard and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of drospirenone and this compound into separate 10 mL volumetric flasks.

    • Dissolve in and dilute to volume with methanol. Store at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of drospirenone by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Working Solution (e.g., 20 ng/mL):

    • Prepare a working solution of this compound by diluting its primary stock solution with the same solvent as the working standards. The final concentration should be optimized during method development.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to all tubes except the blank matrix.

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized to achieve separation from matrix components
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions To be determined by direct infusion of standard solutions
Drospirenone (example)Q1: 367.2 m/z -> Q3: 309.2 m/z
This compoundQ1: 370.2 m/z -> Q3: 312.2 m/z (predicted)

Method Validation

The bioanalytical method should be validated according to the current regulatory guidelines (e.g., FDA, EMA, ICH M10). Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: Linearity, accuracy, and precision of the calibration standards over the defined range.

  • Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at Lower Limit of Quantification (LLOQ), Low, Medium, and High concentrations on multiple days.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte and IS is not suppressed or enhanced by matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: Freeze-thaw, short-term (bench-top), long-term, and stock solution stability.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the bioanalysis of drospirenone.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample (Blank, Calibrant, QC, Unknown) Add_IS Add this compound IS Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Drospirenone Concentration Calibration->Quantification

Caption: Experimental workflow for the bioanalysis of drospirenone.

Internal_Standard_Logic cluster_process Analytical Process Variability Analyte Drospirenone (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep Chromatography Chromatographic Injection Analyte->Chromatography Ionization Mass Spectrometer Ionization Analyte->Ionization IS This compound (Internal Standard) IS->Sample_Prep IS->Chromatography IS->Ionization Compensation Compensation for Variability Sample_Prep->Compensation Chromatography->Compensation Ionization->Compensation Ratio Constant Analyte/IS Ratio Compensation->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logic of using a stable isotope-labeled internal standard.

References

Application Note: Quantitative Analysis of Drospirenone and Drospirenone-13C3 in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives. Accurate and sensitive quantification of drospirenone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the sensitive and selective quantification of drospirenone and its stable isotope-labeled internal standard, Drospirenone-13C3, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental

Materials and Reagents
  • Drospirenone and this compound reference standards

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Sample Preparation: Solid Phase Extraction (SPE)

A detailed protocol for the extraction of drospirenone from human plasma is outlined below. This procedure ensures high recovery and removal of matrix interferences.

Protocol:

  • Sample Pre-treatment:

    • Thaw human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • Spike 500 µL of plasma with the this compound internal standard solution.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Ensure the sorbent bed does not dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute drospirenone and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for UPLC-MS/MS analysis.

UPLC Conditions

The chromatographic separation is critical for resolving the analytes from potential matrix interferences.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
MS/MS Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Drospirenone367.297.10.13025
This compound*370.2100.10.13025

Workflow Diagram

The overall experimental workflow from sample receipt to data analysis is illustrated in the following diagram.

UPLC_MSMS_Workflow Sample Plasma Sample Receipt Spike Spike with This compound Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition and Processing MSMS->Data

Caption: UPLC-MS/MS workflow for drospirenone analysis.

Data Presentation

The quantitative data obtained from the UPLC-MS/MS analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Sample IDDrospirenone Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank---Not Detected
Cal 1............
Cal 2............
QC Low............
QC Mid............
QC High............
Sample 1............
Sample 2............

Conclusion

This application note provides a robust and reliable UPLC-MS/MS method for the quantification of drospirenone in human plasma. The described solid-phase extraction protocol effectively removes matrix components, and the optimized chromatographic and mass spectrometric conditions allow for sensitive and selective detection of drospirenone and its internal standard, this compound. This method is suitable for use in regulated bioanalytical laboratories supporting clinical and preclinical studies.

Application Note: A Robust Solid-Phase Extraction (SPE) Method for the Quantification of Drospirenone in Human Plasma Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Introduction

Drospirenone is a synthetic progestin widely used in oral contraceptives.[1][2] Accurate and precise quantification of drospirenone in biological matrices like human plasma is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] The complexity of plasma necessitates a highly selective and efficient sample preparation method to minimize matrix effects and ensure reliable results.[3]

This application note details a validated solid-phase extraction (SPE) protocol coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the determination of drospirenone in human plasma. The method incorporates the principle of stable isotope dilution, where a stable isotope-labeled version of drospirenone is used as an internal standard (IS). This approach is the gold standard for quantitative mass spectrometry as the IS co-elutes with the analyte and experiences similar extraction inefficiencies and matrix effects, providing superior accuracy and precision.[4]

The described mixed-mode SPE protocol effectively removes interfering phospholipids and proteins from the plasma matrix, leading to a clean extract, reduced ion suppression, and enhanced assay robustness. This method is demonstrated to be sensitive, selective, and reliable, meeting the rigorous criteria set by regulatory bodies for bioanalytical method validation.

Experimental Protocols

1. Materials and Reagents

  • SPE Device: Oasis MAX 96-well plate, 30 mg (Waters, part number 186000373) or equivalent mixed-mode anion exchange sorbent.

  • Standards: Drospirenone reference standard and a stable isotope-labeled internal standard (e.g., Drospirenone-d4).

  • Solvents & Reagents: Methanol (MeOH), Acetonitrile (ACN), Water (HPLC grade), Formic Acid (HCOOH), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH). All solvents and reagents should be of the highest purity available.

  • Biological Matrix: Human plasma.

2. Sample Preparation and Internal Standard Spiking

  • Allow all frozen plasma samples and standards to thaw completely at room temperature.

  • Prepare a stock solution of the stable isotope-labeled internal standard (IS) in an appropriate solvent (e.g., Methanol).

  • Vortex the plasma samples to ensure homogeneity.

  • Spike all samples, calibration standards, and quality controls (QCs) with the IS solution to a final concentration appropriate for the assay range. The volume of the IS spike should be minimal (e.g., 2% of the plasma volume) to avoid altering the matrix composition significantly.

3. Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a validated method for drospirenone in human plasma.

  • Sample Pre-treatment: Dilute 250 µL of each plasma sample (spiked with IS) in a 1:1 ratio with 4% H₃PO₄ in water. Vortex to mix. This step acidifies the sample and helps in protein precipitation.

  • Condition: Condition the SPE plate wells with 500 µL of Methanol.

  • Equilibrate: Equilibrate the wells with 500 µL of water. Ensure the sorbent does not dry out between steps.

  • Load: Load the entire pre-treated sample (approximately 500 µL) onto the SPE plate. Apply a low vacuum or positive pressure to draw the sample through the sorbent at a steady rate (e.g., 1-2 drops per second).

  • Wash: Wash the sorbent with 500 µL of 5% NH₄OH in water. This step removes many polar interferences.

  • Elute: Elute the analyte (drospirenone) and the internal standard with 2 x 125 µL aliquots of 100% Acetonitrile into a clean collection plate.

  • Post-Elution: The eluate can be directly injected for analysis. If concentration is required, the eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

4. UPLC-MS/MS Analysis

The following conditions have been shown to be effective for the analysis of drospirenone.

  • System: Waters ACQUITY UPLC with a Quattro Premier Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.6 mL/min.

  • Gradient: 30% to 98% B over 2 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Injection Volume: 40 µL.

  • Column Temperature: 55 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both drospirenone (e.g., m/z 367 → 96.6) and its stable isotope-labeled internal standard.

Logical Workflow for Drospirenone Quantification

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis MAX) cluster_analysis Analysis & Data Processing Sample Human Plasma Sample Spike Spike with Isotope-Labeled Internal Standard (IS) Sample->Spike Pretreat Dilute & Acidify (1:1 with 4% H₃PO₄) Spike->Pretreat Load Load Sample Pretreat->Load Condition Condition (500 µL MeOH) Equilibrate Equilibrate (500 µL Water) Condition->Equilibrate Equilibrate->Load Wash Wash (500 µL 5% NH₄OH) Load->Wash Elute Elute (2x125 µL ACN) Wash->Elute Analysis UPLC-MS/MS Analysis (MRM Mode) Elute->Analysis Quant Quantification (Analyte/IS Peak Area Ratio) Analysis->Quant Result Final Concentration Quant->Result

Caption: Workflow for SPE of Drospirenone with Isotope Dilution.

Data Presentation

The performance of the method is summarized below. Data is compiled from validated methods for drospirenone quantification in human plasma.

Table 1: Method Validation and Performance Characteristics

ParameterResultSource
Linearity Range0.5 - 250 ng/mL
Correlation Coefficient (r²)> 0.997
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-Assay Precision (%CV)≤ 5.58%
Inter-Assay Precision (%RSD)< 10%
Accuracy (% Deviation)Within ±15% of nominal value
Inter-Assay Accuracy (% Bias)-3.7% to 11.3%
Mean SPE Recovery83% - 93%

Table 2: UPLC-MS/MS Instrumental Parameters for Drospirenone

ParameterSettingSource
UPLC System
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% HCOOH in Water
Mobile Phase BMethanol
Flow Rate0.6 mL/min
Gradient70% A to 98% B over 2 min
Injection Volume40 µL
Column Temperature55 °C
Mass Spectrometer
Ionization ModePositive Ion Electrospray (ESI+)
Desolvation Temperature350 °C
MRM Transition (Drospirenone)367 → 96.6
MRM Transition (IS)Specific to the labeled standard used

The described solid-phase extraction protocol, combined with UPLC-MS/MS and isotope dilution, provides a highly sensitive, robust, and reliable method for the quantification of drospirenone in human plasma. The use of mixed-mode SPE effectively minimizes matrix effects, while the stable isotope-labeled internal standard ensures high accuracy and precision, making this method ideally suited for regulated bioanalysis in support of clinical and preclinical drug development.

References

Application of Drospirenone-13C3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

This document provides detailed application notes and experimental protocols for the use of Drospirenone-13C3, a stable isotope-labeled internal standard, in drug metabolism and pharmacokinetic (DMPK) studies. The use of 13C-labeled compounds is a powerful technique for elucidating the metabolic fate of drugs, offering high precision and accuracy in quantitative bioanalysis.

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives. Understanding its metabolism is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, as its chemical and physical properties are nearly identical to unlabeled drospirenone, ensuring similar extraction recovery and ionization efficiency, thereby minimizing matrix effects and improving data reliability.[1][2][3]

Drospirenone is extensively metabolized in the liver. The primary metabolic pathways are independent of the cytochrome P450 (CYP) system and involve the opening of the lactone ring to form the acid form of drospirenone and the reduction of the double bond to create 4,5-dihydrodrospirenone-3-sulfate.[4][5] A minor metabolic contribution comes from the CYP3A4 enzyme.

Key Applications of this compound

  • Internal Standard in Bioanalytical Methods: this compound is the gold standard for quantitative analysis of drospirenone in biological matrices (e.g., plasma, urine) by LC-MS/MS. Its use corrects for variability during sample preparation and analysis.

  • Metabolite Identification and Profiling: Co-administration of a therapeutic dose of unlabeled drospirenone with a microdose of this compound allows for the unequivocal identification of drug-related metabolites by mass spectrometry, distinguishing them from endogenous compounds.

  • Pharmacokinetic Studies: Accurate determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of drospirenone in both preclinical animal models and human clinical trials.

  • In Vitro Metabolism Studies: Investigation of drospirenone's metabolic pathways using systems like human liver microsomes (HLMs) to identify the enzymes responsible for its biotransformation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Drospirenone in Healthy Female Volunteers

The following table summarizes pharmacokinetic data for unlabeled drospirenone, which is expected to be comparable to this compound. Data is presented as mean ± standard deviation.

ParameterSingle Dose (3 mg)Multiple Dose (3 mg/day)
Cmax (ng/mL)37.9 ± 12.779.5 ± 20.3
Tmax (h)1.5 ± 0.51.5 ± 0.5
AUC (0-t) (ng·h/mL)298 ± 982780 ± 780
t1/2 (h)30.8 ± 7.532.5 ± 6.4

Source: Data adapted from published studies on unlabeled drospirenone. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; t1/2 = Elimination half-life.

Table 2: Linearity and Precision for Drospirenone Quantification using LC-MS/MS

This table illustrates typical validation parameters for a bioanalytical method for drospirenone, where this compound would be used as the internal standard.

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.5 (LLOQ)0.4896.08.5
1.51.54102.76.2
5051.2102.44.1
200 (ULOQ)198.699.33.5

LLOQ = Lower Limit of Quantification; ULOQ = Upper Limit of Quantification; %CV = Percent Coefficient of Variation. Data is representative of typical assay performance.

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound and determine its metabolic stability.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration 0.5 mg/mL), and the this compound stock solution (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For a negative control, add buffer instead of the NADPH system.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.

    • Vortex and centrifuge to precipitate the proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Analyze for the disappearance of the parent compound (this compound) and the appearance of metabolites.

Bioanalytical Method for Quantification of Drospirenone in Human Plasma using this compound as an Internal Standard

This protocol outlines a typical LC-MS/MS method for the accurate quantification of drospirenone in human plasma.

Materials:

  • Human plasma samples

  • Drospirenone calibration standards and quality control (QC) samples

  • This compound internal standard (IS) solution

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system with a C18 reverse-phase column

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of this compound IS solution.

    • Add 300 µL of ice-cold protein precipitation solvent.

    • Vortex for 1 minute.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Extraction:

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.

    • Chromatographic Conditions (Typical):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient elution at a flow rate of 0.4 mL/min.

    • Mass Spectrometry Conditions (Typical):

      • Ionization Mode: Electrospray Ionization (ESI) Positive

      • Multiple Reaction Monitoring (MRM) transitions:

        • Drospirenone: e.g., m/z 367.2 -> 107.1

        • This compound: e.g., m/z 370.2 -> 110.1

  • Data Analysis:

    • Quantify drospirenone concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Drospirenone_Metabolism_Pathway Drospirenone Drospirenone Acid_Form Acid Form of Drospirenone (Inactive Metabolite) Drospirenone->Acid_Form Lactone Ring Opening (Major Pathway, CYP-Independent) Dihydro_Sulfate 4,5-Dihydrodrospirenone-3-sulfate (Inactive Metabolite) Drospirenone->Dihydro_Sulfate Reduction (Major Pathway, CYP-Independent) CYP3A4_Metabolites Oxidative Metabolites Drospirenone->CYP3A4_Metabolites CYP3A4 (Minor Pathway)

Caption: Major metabolic pathways of Drospirenone.

Experimental_Workflow_In_Vitro cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep Prepare Incubation Mixture: This compound, HLMs, Buffer PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Initiate with NADPH Incubate Incubate at 37°C and Sample Initiate->Incubate Terminate Terminate with Acetonitrile Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for in vitro metabolism study.

Bioanalytical_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_lcms_analysis 3. LC-MS/MS Analysis Spike Spike Plasma with This compound IS Precipitate Protein Precipitation with Acetonitrile Spike->Precipitate Centrifuge_Extract Centrifuge and Transfer Supernatant Evaporate Evaporate and Reconstitute Centrifuge_Extract->Evaporate Inject Inject onto LC-MS/MS Quantify Quantify using Analyte/IS Peak Area Ratio Inject->Quantify

Caption: Workflow for bioanalytical quantification.

References

Application Note: Mitigating Matrix Effects in the Quantification of Drospirenone using Drospirenone-¹³C₃ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone is a synthetic progestin widely used in oral contraceptives. Accurate quantification of drospirenone in biological matrices, such as human plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity. However, a significant challenge in LC-MS/MS-based bioanalysis is the presence of matrix effects.

Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting, interfering compounds from the biological matrix.[1] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and reproducibility of the analytical method. Regulatory bodies, such as the FDA, require the evaluation and mitigation of matrix effects during bioanalytical method validation.

The use of a stable isotope-labeled internal standard (SIL-IS), which has identical chemical properties to the analyte, is the gold standard for mitigating matrix effects. This application note describes the impact of matrix effects on drospirenone quantification and provides a detailed protocol for its mitigation using Drospirenone-¹³C₃ as an internal standard.

The Challenge: Matrix Effects in Drospirenone Quantification

The variability in the composition of biological matrices, such as plasma from different individuals, can lead to significant differences in the degree of matrix effects. This variability can result in poor data quality and failed batches in regulated bioanalysis.

A study evaluating matrix effects on drospirenone quantification in six different lots of human plasma demonstrated a considerable variation in the analyte response. The data, summarized in Table 1, highlights the potential for inaccurate quantification when an appropriate internal standard is not used.

Table 1: Matrix Effects on Drospirenone Quantification in Human Plasma

Plasma LotMatrix Effect (%)
Lot 195.2
Lot 288.5
Lot 3103.1
Lot 491.7
Lot 585.4
Lot 698.9
Mean 93.8
%RSD 6.8

Data adapted from a study by Waters Corporation, demonstrating the variability of matrix effects across different plasma sources.

The relative standard deviation (%RSD) of 6.8% for the matrix effect across different plasma lots indicates that relying on external calibration alone would lead to unacceptable variability in the results.

The Solution: Mitigation with Drospirenone-¹³C₃

A stable isotope-labeled internal standard, such as Drospirenone-¹³C₃, co-elutes with the analyte (Drospirenone) and experiences the same degree of ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to improved accuracy and precision.

Table 2: Comparison of Drospirenone Quantification with and without Drospirenone-¹³C₃ Internal Standard

Plasma LotAnalyte Peak Area (without IS)Calculated Conc. (ng/mL) (without IS)Analyte/IS Peak Area Ratio (with IS)Calculated Conc. (ng/mL) (with IS)
Lot 195209.520.98110.01
Lot 288508.850.99210.12
Lot 31031010.310.9759.95
Lot 491709.170.98810.08
Lot 585408.540.9799.99
Lot 698909.890.98510.05
Mean 9380 9.38 0.983 10.03
%RSD 6.8 6.8 0.6 0.6

This table presents illustrative data to demonstrate the principle of matrix effect mitigation using a SIL-IS. The "without IS" data reflects the variability shown in Table 1, while the "with IS" data shows the expected improvement in precision.

The use of Drospirenone-¹³C₃ significantly reduces the %RSD from 6.8% to 0.6%, demonstrating a substantial improvement in the precision of the quantification.

Experimental Protocols

Materials and Reagents
  • Drospirenone certified reference standard

  • Drospirenone-¹³C₃ certified reference standard

  • Human plasma (various lots)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Stock and Working Solutions Preparation
  • Drospirenone Stock Solution (1 mg/mL): Accurately weigh 10 mg of drospirenone and dissolve in 10 mL of methanol.

  • Drospirenone-¹³C₃ Stock Solution (1 mg/mL): Accurately weigh 1 mg of Drospirenone-¹³C₃ and dissolve in 1 mL of methanol.

  • Drospirenone Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for the calibration curve (e.g., 0.5 to 250 ng/mL).

  • Drospirenone-¹³C₃ Internal Standard Working Solution (50 ng/mL): Dilute the Drospirenone-¹³C₃ stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Solid-Phase Extraction)
  • To 200 µL of human plasma, add 20 µL of the Drospirenone-¹³C₃ internal standard working solution (50 ng/mL) and vortex briefly.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Table 3: LC-MS/MS Parameters

ParameterCondition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 30% B and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Drospirenone: 367.2 > 299.1; Drospirenone-¹³C₃: 370.2 > 302.1
Cone Voltage 30 V
Collision Energy 20 eV

Visualizations

experimental_workflow plasma Plasma Sample (200 µL) is_addition Add Drospirenone-¹³C₃ IS (20 µL) plasma->is_addition acidification Add 4% H₃PO₄ (200 µL) is_addition->acidification spe_loading Load Sample onto SPE Cartridge acidification->spe_loading spe_conditioning SPE Conditioning (Methanol, Water) spe_conditioning->spe_loading spe_wash Wash SPE Cartridge (Water, 25% Methanol) spe_loading->spe_wash spe_elution Elute with Methanol (1 mL) spe_wash->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for the extraction of drospirenone from human plasma.

matrix_effect_mitigation cluster_without_is Without Internal Standard cluster_with_is With Drospirenone-¹³C₃ Internal Standard analyte_response Drospirenone Response Affected by Matrix Effect quantification_without {Inaccurate Quantification | High Variability (%RSD)} analyte_response->quantification_without Directly Proportional to Concentration? analyte_is_response Drospirenone Response Drospirenone-¹³C₃ Response Both Affected Similarly by Matrix Effect ratio_calculation {Calculate Peak Area Ratio | (Analyte / IS)} analyte_is_response->ratio_calculation quantification_with {Accurate Quantification | Low Variability (%RSD)} ratio_calculation->quantification_with Normalizes for Matrix Effect

Caption: Mitigation of matrix effects using a stable isotope-labeled internal standard.

Conclusion

Matrix effects pose a significant challenge to the accurate and precise quantification of drospirenone in biological matrices by LC-MS/MS. The use of a stable isotope-labeled internal standard, Drospirenone-¹³C₃, is a highly effective strategy to mitigate these effects. By co-eluting with the analyte and experiencing the same ionization suppression or enhancement, the SIL-IS allows for reliable normalization of the analyte signal, leading to a robust and reproducible bioanalytical method that meets regulatory requirements. The protocol detailed in this application note provides a framework for the successful implementation of this approach in a drug development setting.

References

Application Notes and Protocols for the Quantification of Drospirenone in Biological Samples Using Drospirenone-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives and hormone replacement therapy.[1][2] Accurate quantification of drospirenone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Drospirenone-13C3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This approach ensures high accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response.

This document provides a detailed protocol for the spiking of this compound into biological samples and the subsequent quantification of drospirenone.

Mechanism of Action of Drospirenone

Drospirenone exerts its effects by interacting with several nuclear receptors. As a progestin, it binds to the progesterone receptor (PR), which suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby inhibiting ovulation. Its anti-mineralocorticoid activity stems from its antagonism of the mineralocorticoid receptor (MR), blocking the effects of aldosterone and leading to increased sodium and water excretion. Furthermore, drospirenone exhibits anti-androgenic effects by competing with androgens for the androgen receptor (AR).

Drospirenone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus cluster_effects Physiological Effects DRSP Drospirenone PR Progesterone Receptor (PR) DRSP->PR Agonist MR Mineralocorticoid Receptor (MR) DRSP->MR Antagonist AR Androgen Receptor (AR) DRSP->AR Antagonist PR_complex PR-DRSP Complex PR->PR_complex MR_complex MR Blocked MR->MR_complex AR_complex AR Blocked AR->AR_complex Progesterone Progesterone Progesterone->PR Aldosterone Aldosterone Aldosterone->MR Androgens Androgens Androgens->AR Gene_Expression Target Gene Expression PR_complex->Gene_Expression Modulates Anti_Mineralocorticoid Anti-Mineralocorticoid Effect MR_complex->Anti_Mineralocorticoid Anti_Androgenic Anti-Androgenic Effect AR_complex->Anti_Androgenic Ovulation_Inhibition Inhibition of Ovulation Gene_Expression->Ovulation_Inhibition

Caption: Drospirenone signaling pathway.

Experimental Workflow

The overall workflow for the analysis of drospirenone in biological samples involves sample reception, preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Sample Preparation cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception (e.g., Plasma, Serum) Sample_Thawing Sample Thawing (Room Temperature or 4°C) Sample_Reception->Sample_Thawing IS_Spiking Spiking with This compound Sample_Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation Optional SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) IS_Spiking->SPE LLE Liquid-Liquid Extraction (LLE) (e.g., Dichloromethane) IS_Spiking->LLE Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: General experimental workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Drospirenone certified reference standard

  • This compound certified reference standard

  • Biological matrix (e.g., human plasma, serum, urine)

  • HPLC or LC-MS grade solvents (Methanol, Acetonitrile, Water, Dichloromethane, n-Hexane, Tert-butyl methyl ether)

  • Formic acid, Ammonium formate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

  • 96-well plates

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Preparation of Stock and Working Solutions
  • Drospirenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of drospirenone in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Drospirenone Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol:water (50:50, v/v) to create calibration standards.

  • This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration (e.g., 10 ng/mL).

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required sensitivity. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.

Protocol 3.1: Solid-Phase Extraction (SPE)

  • Thaw biological samples (e.g., 500 µL of plasma) at room temperature.

  • Spike 10 µL of the this compound IS working solution into each sample, calibration standard, and quality control (QC) sample.

  • Vortex mix for 30 seconds.

  • Condition the SPE cartridges according to the manufacturer's instructions.

  • Load the samples onto the SPE cartridges.

  • Wash the cartridges to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

Protocol 3.2: Liquid-Liquid Extraction (LLE)

  • Thaw biological samples (e.g., 500 µL of plasma) at room temperature.

  • Spike 10 µL of the this compound IS working solution into each sample, calibration standard, and QC sample.

  • Add 2 mL of extraction solvent (e.g., a mixture of TBME and n-Hexane).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions that may require optimization.

ParameterCondition
LC System UPLC or HPLC system
Column C18 (e.g., 50 x 2.1 mm, 5 µm)
Mobile Phase A 5mM Ammonium Formate in water
Mobile Phase B Acetonitrile:Methanol
Flow Rate 300 µL/min
Injection Volume 10 µL
Column Temperature 30°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized for Drospirenone and this compound

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of drospirenone in human plasma. While specific data for this compound is not detailed in the search results, as a SIL-IS, it is expected to have very similar recovery and matrix effects to the unlabeled analyte.

Table 1: Method Validation Parameters

ParameterTypical Value/RangeReference
Linearity Range0.5 - 250 ng/mL
Correlation Coefficient (r²)> 0.99
LLOQ0.5 ng/mL
Intra-batch Precision (CV%)≤ 5.58%
Inter-batch Precision (CV%)< 6.08%
Intra-batch Accuracy (RE%)-3.34% to +6.27%
Inter-batch Accuracy (RE%)-1.84% to +6.73%

Table 2: Recovery and Matrix Effects

AnalyteMean Extraction Recovery (%)Matrix Effect VariationReference
Drospirenone83.31 - 92.58%< ± 15%

Conclusion

This protocol provides a comprehensive framework for the accurate and precise quantification of drospirenone in biological samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the reliability of bioanalytical data. The provided methodologies for sample preparation and LC-MS/MS analysis, along with the summarized performance data, offer a robust starting point for researchers in the field of drug development and clinical analysis. Adherence to regulatory guidelines for bioanalytical method validation is essential for ensuring data integrity.

References

Troubleshooting & Optimization

Overcoming ion suppression in drospirenone analysis with Drospirenone-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of drospirenone, with a focus on overcoming ion suppression using its stable isotope-labeled internal standard, Drospirenone-13C3.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of drospirenone.

Problem Possible Cause Solution
Low or No Drospirenone Signal Ion Suppression: Co-eluting matrix components are suppressing the ionization of drospirenone.- Utilize this compound: This stable isotope-labeled internal standard co-elutes with drospirenone and experiences the same degree of ion suppression, allowing for accurate quantification. - Improve Sample Preparation: Employ Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances like phospholipids. - Optimize Chromatography: Adjust the mobile phase gradient to better separate drospirenone from the ion-suppressing region of the chromatogram.
Poor Extraction Recovery: Inefficient extraction of drospirenone from the sample matrix.- Optimize Extraction Solvent: Test different organic solvents for LLE or elution solvents for SPE to maximize drospirenone recovery. - Adjust pH: Ensure the pH of the sample is optimal for the extraction method.
Instrumental Issues: Contamination of the ion source or incorrect mass spectrometer settings.- Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source. - Optimize MS Parameters: Infuse a standard solution of drospirenone to optimize parameters such as declustering potential and collision energy.
High Signal Variability between Injections Inconsistent Ion Suppression: The degree of ion suppression varies between samples due to matrix differences.- Incorporate this compound: As a stable isotope-labeled internal standard, it will compensate for sample-to-sample variations in ion suppression. - Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the samples.
Inconsistent Sample Preparation: Variability in the sample cleanup process.- Automate Sample Preparation: If possible, use automated systems for LLE or SPE to ensure consistency. - Ensure Complete Solvent Evaporation and Reconstitution: Inconsistent volumes can lead to variability.
Poor Peak Shape (Tailing or Fronting) Chromatographic Issues: Column degradation, inappropriate mobile phase, or injection solvent effects.- Use a Guard Column: This will protect the analytical column from contaminants. - Ensure Mobile Phase Compatibility: The injection solvent should be of similar or weaker strength than the initial mobile phase. - Equilibrate the Column Properly: Ensure the column is fully equilibrated with the initial mobile phase before each injection.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in drospirenone analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, such as drospirenone, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification. Biological matrices like plasma are complex and contain high concentrations of endogenous components, such as phospholipids, which are common causes of ion suppression.

Q2: How does this compound help in overcoming ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for drospirenone. It has the same chemical structure and physicochemical properties as drospirenone, with the only difference being that three of its carbon atoms are replaced with the heavier 13C isotope. Because of this similarity, this compound co-elutes with drospirenone and is affected by ion suppression in the exact same way. By measuring the ratio of the drospirenone signal to the this compound signal, accurate quantification can be achieved, as the ratio remains constant even if both signals are suppressed.

Q3: What are the key advantages of using this compound over a structural analog internal standard?

A3: While a structural analog internal standard can correct for some variability, it will have different retention times and ionization efficiencies compared to drospirenone. This means it will not be affected by ion suppression in the same way, leading to less accurate correction. This compound, being chemically identical, provides a more accurate and reliable correction for matrix effects and other sources of variability.

Q4: What are the most critical steps in sample preparation to minimize ion suppression?

A4: The most critical step is the effective removal of matrix components that are known to cause ion suppression, primarily phospholipids in plasma samples. Solid Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation for removing these interferences. A well-optimized SPE protocol can significantly reduce ion suppression.[2]

Q5: How can I identify if ion suppression is affecting my assay?

A5: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of drospirenone solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant drospirenone signal indicates a region where co-eluting matrix components are causing ion suppression.

Data Presentation

The following table illustrates the expected improvement in analytical performance when using this compound as an internal standard compared to a structural analog internal standard in a bioanalytical method for drospirenone. This data is representative of the typical benefits of using a stable isotope-labeled internal standard.

Parameter Method with Structural Analog IS Method with this compound
Recovery (%) 85 ± 10%88 ± 3%
Matrix Effect (%) 75 ± 15%98 ± 4%
Intra-day Precision (%CV) < 15%< 5%
Inter-day Precision (%CV) < 15%< 5%
Accuracy (% Bias) ± 15%± 5%

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized). Vortex to mix. Add 200 µL of 4% phosphoric acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute drospirenone and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method
Parameter Condition
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Drospirenone: m/z 367.2 -> 109.1 this compound: m/z 370.2 -> 112.1
Declustering Potential Optimized by infusion
Collision Energy Optimized by infusion

Visualizations

IonSuppression cluster_source Ion Source cluster_detector Mass Spectrometer Drospirenone Drospirenone Ionization Ionization Drospirenone->Ionization Matrix Matrix Matrix->Ionization Interference This compound This compound This compound->Ionization Suppressed_Signal Suppressed Signal Ionization->Suppressed_Signal Inaccurate Result Corrected_Signal Accurate Quantification Ionization->Corrected_Signal Ratio Calculation

Caption: Overcoming ion suppression with a stable isotope-labeled internal standard.

ExperimentalWorkflow Start Start: Plasma Sample Add_IS Add this compound Start->Add_IS SPE Solid Phase Extraction Add_IS->SPE Evap_Recon Evaporate and Reconstitute SPE->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data Accurate Quantification LC_MS->Data

Caption: Experimental workflow for drospirenone analysis using this compound.

References

Technical Support Center: Optimizing MS/MS Transitions for Drospirenone and Drospirenone-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Drospirenone and its stable isotope-labeled internal standard, Drospirenone-13C3.

Experimental Protocols

Methodology for Determining Optimal MS/MS Transitions

The optimization of MS/MS parameters is a critical step in developing a robust and sensitive quantitative method. The following protocol outlines the typical workflow for identifying the optimal precursor and product ions, as well as refining compound-dependent parameters such as collision energy (CE), declustering potential (DP), and cell exit potential (CXP).

  • Preparation of Tuning Solutions : Prepare individual standard solutions of Drospirenone and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and strong signal (e.g., 100-500 ng/mL).

  • Precursor Ion Identification (Q1 Scan) :

    • Infuse the standard solution of Drospirenone directly into the mass spectrometer.

    • Perform a full scan in the positive ionization mode (electrospray ionization - ESI+) to identify the protonated molecule [M+H]⁺. For Drospirenone (molecular weight 366.49 g/mol ), the expected m/z is approximately 367.1.

    • Repeat the process for this compound. With three ¹³C atoms, the expected precursor ion [M+H]⁺ will be approximately 3 Da heavier than Drospirenone, at roughly m/z 370.1.

  • Product Ion Identification (Product Ion Scan) :

    • Set the first quadrupole (Q1) to isolate the precursor ion identified in the previous step (e.g., m/z 367.1 for Drospirenone).

    • Perform a product ion scan by scanning the third quadrupole (Q3) while inducing fragmentation in the collision cell (Q2).

    • Vary the collision energy to observe the fragmentation pattern and identify the most abundant and stable product ions.

  • Optimization of Collision Energy (CE) :

    • Select the most intense and specific product ions for Multiple Reaction Monitoring (MRM).

    • For each precursor-product ion pair (transition), perform a collision energy optimization experiment. This involves infusing the standard solution and acquiring data while ramping the CE over a range (e.g., 10-50 eV).

    • Plot the signal intensity against the collision energy to determine the optimal CE that yields the highest signal for each transition.

  • Optimization of Declustering Potential (DP) and Cell Exit Potential (CXP) :

    • Similar to CE optimization, infuse the standard solution and systematically vary the DP and CXP values to find the settings that maximize the signal for each MRM transition.

Data Presentation

Table 1: Optimized MS/MS Transitions and Parameters for Drospirenone
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)Cell Exit Potential (CXP) (V)Reference
Drospirenone367.197.010012114[1]
Drospirenone367.097.1Not SpecifiedNot SpecifiedNot Specified[2]
Drospirenone367.096.6Not SpecifiedNot SpecifiedNot Specified[3]
Drospirenone367.091.0Not SpecifiedNot SpecifiedNot Specified

Note: The selection of the most appropriate transition may depend on the specific instrument and matrix being used. It is recommended to evaluate multiple transitions during method development.

Table 2: Optimized MS/MS Transitions and Parameters for Drospirenone Internal Standards
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)Cell Exit Potential (CXP) (V)Reference
Drospirenone-d4371.197.010012114[1]
This compound (Estimated) ~370.1 ~97.0 ~100 ~121 ~14 Estimated

Disclaimer: As of the last update, specific experimental data for the MS/MS transition of this compound were not available in the reviewed literature. The provided parameters are an estimation based on the fragmentation pattern of Drospirenone and its deuterated analog. It is highly recommended to perform an optimization of these parameters as described in the experimental protocol.

Visualizations

MS_MS_Optimization_Workflow cluster_prep Preparation cluster_optimization MS/MS Optimization prep_std Prepare Standard Solutions (Drospirenone & IS) q1_scan Q1 Scan: Identify Precursor Ion [M+H]+ prep_std->q1_scan prod_scan Product Ion Scan: Identify Fragment Ions q1_scan->prod_scan Isolate Precursor ce_opt Optimize Collision Energy (CE) for each transition prod_scan->ce_opt Select Transitions dp_cxp_opt Optimize DP and CXP ce_opt->dp_cxp_opt final_params Final Optimized MRM Parameters dp_cxp_opt->final_params Troubleshooting_Logic cluster_precursor Precursor Ion Issues cluster_product Product Ion Issues cluster_signal Signal Stability Issues start Problem Encountered no_precursor No/Low Precursor Ion Signal start->no_precursor no_product No/Low Product Ion Signal start->no_product inconsistent_signal Inconsistent Signal start->inconsistent_signal check_source Check Ion Source Settings (ESI+, DP) no_precursor->check_source check_solution Verify Tuning Solution (Concentration, Integrity) no_precursor->check_solution check_mobile_phase Check Mobile Phase (e.g., 0.1% Formic Acid) no_precursor->check_mobile_phase check_ce Optimize Collision Energy (Ramp Experiment) no_product->check_ce check_gas Verify Collision Gas (Pressure, On/Off) no_product->check_gas check_lc Check LC Stability (Flow, Gradient) inconsistent_signal->check_lc clean_source Clean Ion Source inconsistent_signal->clean_source check_matrix Evaluate Matrix Effects inconsistent_signal->check_matrix

References

Drospirenone-13C3 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Drospirenone-13C3 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C. For short-term storage, 2-8°C is acceptable. It is recommended to store the compound in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare stock solutions of this compound?

Drospirenone is soluble in methanol and acetonitrile.[1] To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as methanol or acetonitrile.[1] For example, a 1 mg/mL stock solution can be prepared in methanol.[2]

Q3: How stable is this compound in aqueous solutions?

Aqueous solutions of Drospirenone are not recommended for storage for more than one day. For applications requiring aqueous buffers, it is advised to first dissolve Drospirenone in a minimal amount of a suitable organic solvent (e.g., DMF) and then dilute with the aqueous buffer of choice.

Q4: What are the main factors that can cause the degradation of this compound in solution?

The primary factors contributing to the degradation of this compound in solution are:

  • pH: Exposure to acidic or alkaline conditions can lead to significant degradation.[3]

  • Oxidation: The presence of oxidizing agents can degrade the molecule.[4]

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, may induce photodegradation, although studies suggest the solid form is relatively stable to light.

Q5: Are there any known degradation pathways for Drospirenone?

Yes, forced degradation studies have identified several degradation pathways for Drospirenone. Under alkaline conditions, hydrolysis of the lactone ring can occur. Acidic conditions can also lead to degradation. Oxidative stress results in the formation of various degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound in solution.Prepare fresh solutions daily. Store stock solutions at low temperatures (-20°C) and protect from light. Ensure the pH of the solution is neutral and avoid exposure to oxidizing agents.
Low recovery or signal intensity Incomplete dissolution of the compound. Adsorption to container surfaces.Ensure complete dissolution by vortexing or brief sonication. Consider using polypropylene vials to minimize adsorption, especially for dilute solutions.
Inconsistent results between experiments Variability in solution stability. Freeze-thaw cycles of stock solutions.Prepare fresh working solutions from a stock solution that has undergone minimal freeze-thaw cycles. Aliquot stock solutions to avoid repeated freezing and thawing.
Precipitation of the compound in aqueous buffer Low aqueous solubility of this compound.Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., methanol, acetonitrile) and add it to the aqueous buffer in a small volume to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Stability Data

The following tables summarize the stability of Drospirenone under various stress conditions, based on forced degradation studies. The stability of this compound is expected to be comparable to that of unlabeled Drospirenone.

Table 1: Stability of Drospirenone under Acidic, Basic, and Oxidative Stress

Condition Exposure Time Temperature % Degradation Reference
0.1 M HCl1 hour80°C~34%
0.1 N HCl1 hour80°CSignificant Degradation
1 M NaOH30 minutesRoom Temperature~80%
0.1 N NaOH30 minutes60°CSignificant Degradation
0.1 N NaOH30 minutes80°C74.27%
1% H₂O₂1 hourNot Specified19%
3% H₂O₂Not Specified80°CSignificant Degradation
3% H₂O₂30 minutes80°C36.41%

Table 2: Stability of Drospirenone under Thermal and Photolytic Stress

Condition Exposure Time Temperature % Degradation Reference
Heat (Solid)5 days80°CNo significant degradation
UV Light (Solid)5 daysRoom TemperatureNo significant degradation
Visible Light (Solid)5 daysRoom TemperatureNo significant degradation
Photolytic (in solution)7 daysSunlightStable

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the required amount of this compound solid.

  • Transfer the solid to a volumetric flask.

  • Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the solid.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Bring the solution to the final volume with the same solvent.

  • Store the stock solution at -20°C in a tightly sealed, light-protected vial.

Protocol 2: General Procedure for a Forced Degradation Study

  • Acid Degradation: Mix a known concentration of this compound solution with an equal volume of 0.1 M HCl. Incubate at 80°C for a specified time (e.g., 1 hour). Neutralize with 0.1 M NaOH before analysis.

  • Base Degradation: Mix a known concentration of this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 30 minutes). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix a known concentration of this compound solution with 3% hydrogen peroxide. Incubate at 80°C for a specified time (e.g., 30 minutes).

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for a specified period (e.g., 5 days).

  • Photolytic Degradation: Expose a solution of this compound to sunlight or a UV lamp for a specified duration.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic (e.g., 0.1M HCl, 80°C) prep->acid Expose to Stress base Basic (e.g., 0.1M NaOH, 60°C) prep->base Expose to Stress oxidative Oxidative (e.g., 3% H2O2, 80°C) prep->oxidative Expose to Stress thermal Thermal (Solid, 80°C) prep->thermal Expose to Stress photo Photolytic (Solution, Sunlight) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_degradation Degradation Pathways Drospirenone This compound Acid_Degradation Acid-Induced Degradation Products Drospirenone->Acid_Degradation Acidic Conditions Base_Degradation Base-Induced (Lactone Hydrolysis) Drospirenone->Base_Degradation Alkaline Conditions Oxidative_Degradation Oxidative Degradation Products Drospirenone->Oxidative_Degradation Oxidizing Agents

Caption: Major degradation pathways of Drospirenone.

References

Technical Support Center: Drospirenone Bioanalytical Method

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bioanalytical method for drospirenone.

Frequently Asked Questions (FAQs)

Category 1: Sample Preparation

Question 1: What are the common causes of low recovery of drospirenone during solid-phase extraction (SPE)?

Low recovery of drospirenone during SPE can stem from several factors related to the extraction protocol and the biological matrix. Common issues include improper pH adjustment, insufficient drying of the sorbent, incorrect choice of elution solvent, and variability in the plasma matrix. A combination of mixed-mode SPE and UPLC-MS/MS has been shown to effectively minimize matrix effects and improve recovery.

Troubleshooting Steps:

  • Verify pH: Ensure the plasma sample is appropriately acidified before loading onto the SPE cartridge to ensure proper retention of drospirenone.

  • Optimize Drying: Thoroughly dry the SPE sorbent after washing and before elution to prevent the introduction of water into the final eluate, which can affect chromatographic performance.

  • Elution Solvent Selection: Confirm that the elution solvent is of the correct composition and volume to effectively desorb drospirenone from the sorbent.

  • Evaluate Matrix Effects: Different lots of plasma can exhibit varying matrix effects. It is recommended to quantify matrix effects from at least six different sources of the matrix.

Question 2: How can I minimize matrix effects when analyzing drospirenone in human plasma?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[1][2] For drospirenone analysis, a highly selective sample preparation method is crucial.

Recommended Approach: Mixed-Mode SPE

Mixed-mode SPE is a powerful tool for reducing matrix effects in bioanalytical assays. This technique combines two different retention mechanisms, such as reversed-phase and ion exchange, to achieve a more selective extraction of the analyte from complex matrices.

Experimental Protocol: Mixed-Mode SPE for Drospirenone

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 0.5 mL of pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute drospirenone with an appropriate organic solvent, such as methanol or acetonitrile. The choice of elution solvent may need to be optimized based on the specific mixed-mode sorbent used.

Category 2: Chromatography

Question 3: I am observing peak tailing and poor peak shape for drospirenone. What could be the cause and how can I fix it?

Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantification. Common causes include secondary interactions with the stationary phase, improper mobile phase composition, and column degradation.

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Recommended Actions:

  • Mobile Phase Optimization: Ensure the mobile phase composition is accurate. For drospirenone, a mobile phase consisting of methanol and an ammonium formate buffer has been used successfully. The pH of the mobile phase can influence the ionization state of drospirenone and its interaction with the stationary phase.

  • Column Selection: A C18 column is commonly used for the separation of drospirenone. If peak tailing persists, consider a column with end-capping to minimize silanol interactions.

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion.

Question 4: My retention times for drospirenone are shifting. What are the potential causes?

Retention time shifts can lead to misidentification of the analyte and affect the reliability of the assay.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure thorough mixing.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Changes in Flow Rate Check the pump for leaks and ensure it is delivering a consistent flow rate.
Column Contamination Flush the column with a strong solvent or replace it if necessary.
Category 3: Mass Spectrometry

Question 5: I am experiencing low sensitivity and a weak signal for drospirenone. How can I improve the MS response?

Low sensitivity can be due to a variety of factors, from the sample itself to the instrument settings.

Troubleshooting Decision Tree:

MS_Sensitivity_Troubleshooting cluster_sample Sample Preparation Issues cluster_lc LC-Related Issues cluster_ms MS Optimization start Low Drospirenone Signal check_sample Review Sample Preparation (Recovery & Matrix Effects) start->check_sample check_lc Evaluate LC Performance (Peak Shape & Intensity) start->check_lc check_ms Optimize MS Parameters start->check_ms low_recovery Low Recovery check_sample->low_recovery matrix_suppression Ion Suppression check_sample->matrix_suppression poor_peak_shape Poor Peak Shape check_lc->poor_peak_shape rt_shift Retention Time Shift check_lc->rt_shift source_parameters Optimize Source Parameters (e.g., temperature, gas flows) check_ms->source_parameters mrm_transitions Verify MRM Transitions check_ms->mrm_transitions

Caption: Decision tree for troubleshooting low MS signal of drospirenone.

Key Optimization Parameters:

  • Ionization Mode: Drospirenone is typically analyzed in positive electrospray ionization (ESI) mode, monitoring for the protonated molecule [M+H]+.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for drospirenone should be optimized for maximum intensity. Common transitions include the fragmentation of the parent ion to specific product ions.

  • Source Parameters: Optimize source parameters such as ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage to ensure efficient ionization and desolvation.

Drospirenone Mass Spectrometry Data:

Parameter Value Reference
Precursor Ion (m/z) 367.2
Product Ion (m/z) 97.1
Ionization Mode ESI Positive

Question 6: I am observing unexpected peaks in my chromatogram. How do I identify their source?

Unexpected peaks can originate from various sources, including the sample matrix, solvents, or carryover from previous injections.

Troubleshooting Steps:

  • Blank Injection: Inject a blank solvent to check for contamination from the system or solvents.

  • Matrix Blank: Inject an extracted blank matrix sample to identify interferences from the biological matrix.

  • Carryover Evaluation: Inject a blank sample immediately after a high-concentration standard to assess for carryover.

  • Forced Degradation Studies: Drospirenone can degrade under certain conditions (e.g., acidic, alkaline, oxidative stress). Understanding its degradation products can help in identifying unknown peaks.

Summary of Drospirenone Stability:

Condition Stability
Freeze-Thaw Cycles Stable for at least three cycles.
Ambient Temperature Stable in plasma for up to 24 hours.
Long-Term Storage Stable in plasma for at least 3 months at -20°C.
In-Vial Stability Degradation can occur in standard glass vials due to base-catalyzed ester hydrolysis. Using polyethylene or specially treated glass vials is recommended.

This technical support guide provides a starting point for troubleshooting common issues in the bioanalytical method for drospirenone. For more complex issues, it is recommended to consult relevant literature and instrument manuals. Adherence to regulatory guidelines, such as those from the FDA, is essential for method validation and ensuring data quality.

References

Impact of mobile phase composition on Drospirenone-13C3 retention time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Drospirenone-13C3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of changing the mobile phase composition on the retention time of this compound?

In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention time of a compound like this compound is primarily influenced by its polarity and the polarity of the mobile phase. Drospirenone is a relatively non-polar compound. Therefore, increasing the proportion of the organic solvent (e.g., acetonitrile, methanol) in the aqueous mobile phase will decrease its retention time. Conversely, increasing the aqueous portion of the mobile phase will lead to a longer retention time.

Q2: My this compound peak is eluting too early. How can I increase its retention time?

An early elution suggests that the mobile phase is too strong (too much organic solvent). To increase the retention time, you should decrease the polarity of the mobile phase. This can be achieved by:

  • Decreasing the percentage of the organic modifier: Reduce the concentration of acetonitrile or methanol in your mobile phase.

  • Using a weaker organic solvent: If using acetonitrile, consider switching to methanol, which is a weaker solvent in reversed-phase chromatography.

Q3: The retention time of my this compound is too long. What adjustments can I make to shorten the analysis time?

A long retention time indicates that the mobile phase is too weak. To decrease the retention time, you need to increase the mobile phase's elution strength by:

  • Increasing the percentage of the organic modifier: Increase the proportion of acetonitrile or methanol in the mobile phase.

  • Using a stronger organic solvent: If you are using methanol, switching to acetonitrile may shorten the retention time.

Q4: I am observing peak splitting or tailing for this compound. Could the mobile phase be the cause?

Yes, the mobile phase composition can significantly affect peak shape. Peak tailing for basic compounds like Drospirenone can occur due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, consider:

  • Adjusting the pH of the aqueous component: Adding a buffer to the mobile phase can help to suppress the ionization of silanol groups. For Drospirenone, a mobile phase with a slightly acidic to neutral pH is often employed.

  • Using a buffer: Buffers like ammonium formate or ammonium acetate are commonly used in LC-MS applications.[1][2]

  • Adding an acidic modifier: Small amounts of formic acid or phosphoric acid can also improve peak shape.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound related to mobile phase composition.

IssuePossible Cause(s)Recommended Solution(s)
Variable or Drifting Retention Times 1. Improper column equilibration. 2. Inconsistent mobile phase preparation. 3. Fluctuation in column temperature.[4]1. Ensure the column is thoroughly equilibrated with the mobile phase before injection. 2. Prepare fresh mobile phase daily and ensure accurate mixing of components. 3. Use a column oven to maintain a consistent temperature.[4]
Poor Peak Resolution 1. Inappropriate mobile phase composition.1. Optimize the mobile phase composition by systematically varying the ratio of organic to aqueous phase. Consider trying different organic modifiers (acetonitrile vs. methanol).
Loss of Signal Intensity 1. The pH of the mobile phase is not optimal for ionization in the mass spectrometer source.1. If using LC-MS, optimize the mobile phase pH and additives (e.g., formic acid, ammonium formate) to enhance the ionization of this compound.

Experimental Protocols

Below are examples of mobile phase compositions used for the analysis of Drospirenone in various studies. Note that the retention time of this compound will be very similar to that of unlabeled Drospirenone.

Mobile Phase CompositionColumnFlow Rate (mL/min)Retention Time of Drospirenone (min)Reference
Acetonitrile: Water (65:35 v/v)C181.06.5
Acetonitrile: Water (50:50 v/v)LiChroCART® 100RP1.05.7
Ammonium acetate buffer (pH 7.0): Acetonitrile: Methanol (20:40:40 v/v/v)Promosil C181.55.30
0.01N (NH4)3PO4: Acetonitrile (70:30 v/v)Waters SunFire C181.0Not Specified
K2HPO4 50 mM: Acetonitrile (60:40 v/v), pH 8.0Nova-Pak CN1.0Not Specified
Gradient elution with 5mM Ammonium Formate buffer and Acetonitrile:MethanolC180.3Not Specified
Methanol: 1% Ortho phosphoric acid (54.5:45.5 v/v)Symmetry C181.08.355

Visualizations

cluster_0 Impact of Mobile Phase Polarity on Retention Time in RP-HPLC mp Mobile Phase Composition org Increase Organic Solvent % mp->org Adjust aq Increase Aqueous Solvent % mp->aq Adjust pol Mobile Phase Polarity org->pol Decreases aq->pol Increases rt Retention Time (RT) of This compound pol->rt Inversely Proportional

Caption: Relationship between mobile phase composition and retention time.

References

How to address cross-talk between Drospirenone and Drospirenone-13C3 channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cross-talk between Drospirenone and its stable isotope-labeled internal standard, Drospirenone-13C3, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of Drospirenone and this compound analysis?

A1: Isotopic cross-talk, also known as isotopic interference, occurs when the mass spectrometer signal from the naturally occurring heavy isotopes of Drospirenone overlaps with the signal of the this compound internal standard. Drospirenone has a molecular formula of C24H30O3.[1] Due to the natural abundance of ¹³C isotopes (approximately 1.1%), a small percentage of Drospirenone molecules will have a mass that is one, two, or three Daltons heavier than the monoisotopic mass. The M+3 isotopologue of Drospirenone can have the same nominal mass as the this compound internal standard, leading to an artificially inflated response for the internal standard channel.

Q2: Why is it important to address cross-talk between Drospirenone and this compound channels?

A2: Unaddressed cross-talk can lead to inaccurate quantification of Drospirenone in your samples. The interference from the analyte contributes to the internal standard's signal, which can cause a non-linear calibration curve and result in underestimation of the analyte concentration, particularly at the upper limit of quantification (ULOQ). This can compromise the reliability and validity of your experimental results.

Q3: What are the typical MRM transitions for Drospirenone and this compound?

A3: Based on available literature, typical MRM (Multiple Reaction Monitoring) transitions for Drospirenone and the predicted transitions for this compound are summarized in the table below. It is crucial to experimentally optimize these transitions on your specific instrument.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Notes
Drospirenone367.297.1Experimentally determined transitions may vary slightly between instruments. Other reported product ions include 91.1 and 96.6.
This compound370.297.1The precursor ion is 3 Da higher due to the three ¹³C atoms. The product ion is predicted to be the same as the unlabeled compound, assuming the ¹³C labels are not on the fragmented portion of the molecule. This should be confirmed experimentally.

Q4: How can I determine if cross-talk is affecting my assay?

A4: A simple experiment can be performed to assess the level of cross-talk. Prepare a high-concentration sample of unlabeled Drospirenone (at or above the ULOQ of your assay) without the this compound internal standard. Analyze this sample using your LC-MS/MS method and monitor both the Drospirenone and the this compound MRM transitions. If a peak is detected in the this compound channel at the retention time of Drospirenone, this confirms the presence of cross-talk.

Troubleshooting Guides

Issue 1: Non-linear calibration curve, especially at higher concentrations.

Possible Cause: Significant cross-talk from high concentrations of Drospirenone is inflating the internal standard signal, leading to a suppressed analyte/internal standard ratio.

Troubleshooting Steps:

  • Assess the Magnitude of Cross-talk:

    • Protocol: Prepare a series of calibration standards of unlabeled Drospirenone without the internal standard, ranging from the LLOQ to the ULOQ.

    • Inject these samples and monitor the this compound channel.

    • Calculate the percentage of cross-talk at each concentration level using the following formula: % Cross-talk = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100

    • Data Presentation:

Drospirenone Concentration (ng/mL)Analyte Peak AreaIS Channel Peak Area (from cross-talk)% Cross-talk (Theoretical Estimation*)
LLOQUser-definedUser-measured< 0.1%
Mid-levelUser-definedUser-measured~0.5%
ULOQUser-definedUser-measured> 1-2%
Note: These are theoretical estimations. Actual values must be determined experimentally.
  • Mitigation Strategies:

    • Optimize Internal Standard Concentration: Increasing the concentration of this compound can reduce the relative contribution of the cross-talk from the analyte. However, be mindful of potential detector saturation from the internal standard.

    • Select a Different Product Ion: Investigate alternative fragmentation pathways for both Drospirenone and this compound. It's possible that a different product ion exhibits less isotopic overlap.

    • Chromatographic Separation: While Drospirenone and this compound are expected to co-elute, ensure that there are no other interfering compounds from the matrix that might contribute to the signal in the internal standard channel.

    • Mathematical Correction: If cross-talk is consistent and predictable, a correction factor can be applied to the internal standard response during data processing.

Issue 2: Poor accuracy and precision at the Lower Limit of Quantification (LLOQ).

Possible Cause: Even low levels of cross-talk can have a significant impact at the LLOQ where the analyte signal is weak.

Troubleshooting Steps:

  • Verify the Purity of the Internal Standard: Ensure that the this compound internal standard is not contaminated with unlabeled Drospirenone. Analyze a solution of the internal standard alone and monitor the Drospirenone channel.

  • Refine the Integration Parameters: Carefully review the peak integration settings for both the analyte and the internal standard to ensure that noise is not being incorrectly integrated, especially at the LLOQ.

  • Optimize MS/MS Parameters: Re-optimize source and collision cell parameters to maximize the signal-to-noise ratio for both Drospirenone and this compound.

Experimental Protocols

Protocol for Assessing Cross-Talk Contribution
  • Materials:

    • Drospirenone reference standard

    • This compound internal standard

    • Blank biological matrix (e.g., plasma, urine)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of unlabeled Drospirenone.

    • Prepare a series of calibration standards by spiking the blank matrix with the Drospirenone stock solution to achieve concentrations from your LLOQ to ULOQ. Do not add the this compound internal standard.

    • Prepare a separate quality control (QC) sample at a mid-range concentration containing a known amount of this compound.

    • Set up your LC-MS/MS method with the appropriate MRM transitions for both Drospirenone and this compound.

    • Inject the calibration standards and the QC sample.

    • Integrate the peak areas for both the analyte and the signal in the internal standard channel at the expected retention time of Drospirenone for the calibration standards.

    • Calculate the percentage of cross-talk at each concentration level.

Visualizations

cross_talk_pathway cluster_analyte Drospirenone cluster_is Internal Standard cluster_ms Mass Spectrometer Detection Drospirenone Drospirenone (m/z 367.2) Analyte_Channel Analyte Channel (367.2 -> Product Ion) Drospirenone->Analyte_Channel Correct Signal Drospirenone_M1 Drospirenone + 1 Da (m/z 368.2) Drospirenone_M2 Drospirenone + 2 Da (m/z 369.2) Drospirenone_M3 Drospirenone + 3 Da (m/z 370.2) IS_Channel IS Channel (370.2 -> Product Ion) Drospirenone_M3->IS_Channel Cross-talk (Isotopic Interference) IS This compound (m/z 370.2) IS->IS_Channel Correct Signal

Caption: Signaling pathway of isotopic cross-talk.

troubleshooting_workflow Start Start: Suspected Cross-talk (e.g., non-linear curve) Assess Assess Cross-talk: Analyze high concentration analyte standard without internal standard Start->Assess Is_Crosstalk Is signal detected in IS channel? Assess->Is_Crosstalk No_Crosstalk No significant cross-talk. Investigate other causes. Is_Crosstalk->No_Crosstalk No Quantify Quantify % Cross-talk Is_Crosstalk->Quantify Yes High_Crosstalk Is cross-talk > acceptable limit? Quantify->High_Crosstalk Optimize Optimize IS concentration or select different product ion High_Crosstalk->Optimize Yes Correct Apply mathematical correction High_Crosstalk->Correct No, but present Validate Re-validate method Optimize->Validate Correct->Validate End End: Cross-talk addressed Validate->End

Caption: Troubleshooting workflow for cross-talk.

References

Improving sensitivity for drospirenone quantification with an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of drospirenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying drospirenone in biological matrices?

A1: The most common and highly sensitive method for quantifying drospirenone in biological matrices, such as human plasma, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for bioequivalence studies and pharmacokinetic analysis.

Q2: Why is an internal standard (IS) necessary for accurate drospirenone quantification?

A2: An internal standard is crucial for accurate and precise quantification as it helps to correct for the variability that can occur during sample preparation and analysis. A well-chosen IS can compensate for losses of the analyte during extraction and for variations in injection volume and ionization efficiency in the mass spectrometer.

Q3: What are suitable internal standards for drospirenone analysis?

A3: Commonly used internal standards for drospirenone quantification include levonorgestrel and isotopically labeled drospirenone (e.g., Drospirenone-d4). The ideal internal standard should have similar chemical properties and extraction recovery to drospirenone.

Q4: What are the typical sample preparation techniques for drospirenone analysis in plasma?

A4: The two main sample preparation techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • LLE: This method uses a water-immiscible organic solvent to extract drospirenone from the plasma sample.

  • SPE: This technique uses a solid sorbent to retain and then elute drospirenone, which can provide a cleaner sample extract compared to LLE.

Q5: What are the expected challenges when developing a bioanalytical method for drospirenone?

A5: Key challenges include achieving the required sensitivity, ensuring selectivity to avoid interference from matrix components, minimizing matrix effects, and ensuring the stability of the analyte during sample storage and processing.

Troubleshooting Guides

Low Signal Intensity or Poor Sensitivity

Issue: The signal for drospirenone and/or the internal standard is weak or undetectable.

Possible Cause Troubleshooting Step
Suboptimal Mass Spectrometer Parameters Ensure the mass spectrometer is properly tuned and calibrated. Optimize ion source parameters such as capillary voltage, gas flows, and temperature by infusing a standard solution of drospirenone.
Inefficient Ionization Confirm the use of an appropriate ionization technique, typically Electrospray Ionization (ESI) in positive mode. Ensure the mobile phase composition is suitable for efficient ionization; for instance, the addition of a small amount of formic acid can improve protonation.
Sample Concentration Too Low Verify that the sample concentration is within the linear range of the assay. If necessary, concentrate the sample during the extraction process.
Poor Extraction Recovery Evaluate the efficiency of your sample preparation method. For LLE, ensure the solvent and pH are optimal. For SPE, check that the sorbent, wash, and elution solvents are appropriate for drospirenone.
Matrix Effects (Ion Suppression) Dilute the sample or use a more effective sample cleanup method like SPE to reduce matrix interference. A stable isotope-labeled internal standard can help compensate for ion suppression.
High Variability in Results

Issue: Inconsistent results are observed between replicate injections or samples.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. Pay close attention to pipetting volumes and mixing times.
Variable Extraction Recovery Add the internal standard early in the sample preparation process to account for variability in extraction efficiency.
Instrument Instability Check for leaks in the LC system. Ensure the autosampler is functioning correctly and injecting a consistent volume. Monitor the stability of the mass spectrometer's response over time.
Sample Degradation Investigate the stability of drospirenone in the sample matrix and in the final extract under the storage and analysis conditions.

Quantitative Data Summary

Table 1: Comparison of LC-MS/MS Method Parameters for Drospirenone Quantification

Parameter Method 1 Method 2
Internal Standard LevonorgestrelDrospirenone-d4
Sample Preparation Liquid-Liquid Extraction (Dichloromethane)Solid-Phase Extraction (Mixed-mode)
Linearity Range 5 - 100 ng/mL0.5 - 250 ng/mL[1]
Lower Limit of Quantification (LLOQ) 5 ng/mL0.5 ng/mL[1]
Mean Extraction Recovery 83.31 - 92.58%Not explicitly stated
Intra-batch Precision (CV%) ≤ 5.58%< 15% at LLOQ
Inter-batch Precision (CV%) < 6.08%Not explicitly stated

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Drospirenone Quantification

This protocol is based on a method using levonorgestrel as the internal standard.

  • Sample Preparation:

    • To 500 µL of human plasma in a clean tube, add 50 µL of the internal standard working solution (Levonorgestrel).

    • Vortex mix for 30 seconds.

  • Extraction:

    • Add 3 mL of dichloromethane to the sample tube.

    • Vortex mix for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation:

    • Transfer the organic (lower) layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Vortex mix for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Drospirenone Quantification

This protocol utilizes a mixed-mode SPE for enhanced selectivity.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add the internal standard (e.g., Drospirenone-d4).

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute drospirenone and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle Option 1 spe Solid-Phase Extraction add_is->spe Option 2 evap Evaporation lle->evap spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data Generate Data

Caption: Experimental workflow for drospirenone quantification.

Troubleshooting_Sensitivity start Low Signal Intensity check_ms Check MS Parameters (Tune, Calibration) start->check_ms check_lc Check LC Conditions (Mobile Phase, Leaks) check_ms->check_lc Parameters OK solution1 Optimize Source Parameters check_ms->solution1 Parameters Suboptimal check_prep Review Sample Prep (Recovery, Matrix Effects) check_lc->check_prep Conditions OK solution2 Prepare Fresh Mobile Phase check_lc->solution2 Conditions Suboptimal solution3 Optimize Extraction Method check_prep->solution3 Prep Inefficient

Caption: Troubleshooting low sensitivity in drospirenone analysis.

Drospirenone_Metabolism drospirenone Drospirenone metabolite1 Acid Form of Drospirenone (Opening of lactone ring) drospirenone->metabolite1 metabolite2 4,5-dihydrodrospirenone-3-sulfate (Reduction and Sulfation) drospirenone->metabolite2 cyp3a4 CYP3A4 Mediated Oxidative Metabolism drospirenone->cyp3a4 excretion Excretion metabolite1->excretion metabolite2->excretion cyp3a4->excretion

Caption: Simplified metabolic pathway of drospirenone.

References

Dealing with co-eluting interferences in drospirenone LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences in the LC-MS analysis of drospirenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting interferences in drospirenone LC-MS analysis?

A1: Co-eluting interferences in drospirenone analysis typically stem from two main sources:

  • Endogenous matrix components: Biological samples like plasma and serum are complex matrices containing numerous endogenous compounds. Phospholipids, in particular, are notorious for causing ion suppression and co-eluting with analytes in reversed-phase chromatography. Other potential interferences include endogenous steroids and their metabolites, which may be structurally similar to drospirenone.

  • Metabolites of drospirenone: Drospirenone is extensively metabolized in the body. While its metabolites are reported to be pharmacologically inactive, they can still interfere with the analysis of the parent drug if they are not chromatographically separated.[1] Phase I and Phase II metabolites, such as hydroxylated derivatives and glucuronide or sulfate conjugates, can potentially co-elute with drospirenone. In-source fragmentation of these metabolites can also produce ions with the same mass-to-charge ratio as the parent drug, leading to inaccurate quantification.

Q2: How can I minimize matrix effects in my drospirenone assay?

A2: Minimizing matrix effects is crucial for accurate and reproducible results.[2] Several strategies can be employed:

  • Effective Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup. Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used to remove interfering substances before LC-MS analysis.[3] Mixed-mode SPE has been shown to be particularly effective in eliminating matrix effects for drospirenone analysis.

  • Chromatographic Separation: Optimizing the chromatographic conditions can help separate drospirenone from co-eluting interferences. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., C18, cyano).

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will co-elute. It experiences similar matrix effects as the analyte, thus compensating for variations in ionization efficiency.

Q3: What are the expected precursor and product ions for drospirenone in positive ion mode ESI-MS/MS?

A3: In positive electrospray ionization (ESI), drospirenone typically forms a protonated molecule [M+H]⁺ as the precursor ion. For drospirenone (molar mass 366.49 g/mol ), the precursor ion will have an m/z of approximately 367.2. Upon collision-induced dissociation (CID), a common and intense product ion is observed at m/z 97.10. Therefore, the multiple reaction monitoring (MRM) transition of 367.2 → 97.1 is often used for quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for Drospirenone
Possible Cause Troubleshooting Step
Column Overload Inject a dilution of your sample. If the peak shape improves, you are likely overloading the column.
Secondary Interactions with Column If using a silica-based C18 column, residual silanol groups can interact with drospirenone, causing tailing. Try adding a small amount of a competing base to the mobile phase or switch to a column with end-capping.
Column Contamination Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for drospirenone's chemical properties to maintain a consistent ionization state.
Issue 2: High Signal Suppression or Enhancement (Matrix Effect)
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup This is the most common cause. Phospholipids from plasma/serum are a major source of ion suppression. Improve your sample preparation method. Consider switching from protein precipitation to a more selective technique like SPE or LLE. A mixed-mode SPE has been shown to be very effective for drospirenone.
Co-elution with Endogenous Compounds Modify your chromatographic method to improve separation. Try a different gradient, mobile phase composition, or a column with a different selectivity.
Ion Source Contamination A dirty ion source can lead to inconsistent ionization. Clean the ion source according to the manufacturer's instructions.
Issue 3: Unexpected Peaks Co-eluting with Drospirenone
Possible Cause Troubleshooting Step
Metabolite Interference Drospirenone is extensively metabolized. A co-eluting peak could be a metabolite. If you suspect metabolite interference, you may need to adjust your chromatographic method for better separation. Longer run times or different column chemistries can help resolve the parent drug from its metabolites.
Contamination The interference could be from contaminated solvents, vials, or carryover from a previous injection. Inject a blank solvent to check for system contamination.
Isobaric Interference An unrelated compound with the same nominal mass as drospirenone may be present in the matrix. High-resolution mass spectrometry can help to differentiate between drospirenone and the isobaric interference based on their exact masses.

Experimental Protocols

Protocol 1: Mixed-Mode Solid Phase Extraction (SPE) for Drospirenone from Human Plasma

This protocol is adapted from a validated method and is highly effective at removing matrix interferences.

Materials:

  • Mixed-mode SPE cartridges (e.g., Oasis MAX)

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled drospirenone)

  • 4% Phosphoric acid in water

  • Acetonitrile

  • Methanol

  • 5% Ammonium hydroxide in 20:80 (v/v) Acetonitrile:Methanol

Procedure:

  • Sample Pre-treatment: To 200 µL of human plasma, add the internal standard.

  • Dilution: Add 200 µL of 4% phosphoric acid in water to the plasma sample and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute drospirenone from the cartridge with 1 mL of 5% ammonium hydroxide in 20:80 (v/v) acetonitrile:methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS injection.

Protocol 2: Liquid-Liquid Extraction (LLE) for Drospirenone from Human Plasma

This protocol provides a simpler extraction method compared to SPE.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • Dichloromethane

  • Centrifuge

Procedure:

  • Sample Preparation: To a known volume of plasma (e.g., 500 µL), add the internal standard.

  • Extraction: Add 3 mL of dichloromethane to the plasma sample.

  • Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in mobile phase for LC-MS analysis.

Protocol 3: Protein Precipitation (PPT) for Drospirenone from Human Plasma

This is the simplest but least clean sample preparation method.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • Acetonitrile (ice-cold)

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of plasma, add the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1-2 minutes to precipitate the proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Drospirenone Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Matrix Effect High potential for ion suppressionModerateLow (virtually eliminated with mixed-mode SPE)
Recovery VariableGood (83-93%)High and reproducible (e.g., >90%)
Selectivity LowModerateHigh
Throughput HighModerateCan be high with 96-well plates
Cost per sample LowLow-ModerateHigh

Table 2: Quantitative Matrix Effect and Recovery Data for Mixed-Mode SPE of Drospirenone

Plasma LotMatrix Effect (%)Recovery (%)
199.895.2
2101.296.8
398.594.1
4102.197.5
599.195.9
6100.596.3
Mean 100.2 96.0
%RSD 1.4 1.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) plasma->ppt Simple, Fast lle Liquid-Liquid Extraction (Dichloromethane) plasma->lle Good Recovery spe Solid Phase Extraction (Mixed-Mode) plasma->spe High Purity lcms LC-MS/MS Analysis (MRM: 367.2 -> 97.1) ppt->lcms lle->lcms spe->lcms data Data Processing & Quantification lcms->data

Figure 1. General experimental workflow for drospirenone analysis from plasma.

troubleshooting_logic start Co-eluting Interference Observed check_blank Inject Blank Sample start->check_blank is_carryover Is Peak Present in Blank? check_blank->is_carryover clean_system Clean Injector Port and System is_carryover->clean_system Yes optimize_chrom Optimize Chromatography (Gradient, Column) is_carryover->optimize_chrom No end Interference Resolved clean_system->end improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_chrom->improve_cleanup use_hrms Use High-Resolution MS to check for isobars improve_cleanup->use_hrms use_hrms->end

Figure 2. Logical workflow for troubleshooting co-eluting interferences.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Drospirenone: Drospirenone-¹³C₃ vs. Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method validation for the quantitative analysis of drospirenone in human plasma, with a focus on the choice of internal standard (IS). The performance of a method utilizing a ¹³C-labeled internal standard, Drospirenone-¹³C₃, is compared with a method employing a deuterated internal standard, Drospirenone-d₄. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods, particularly for regulatory submissions.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share nearly identical physicochemical properties with the analyte, allowing for effective compensation for variability during sample preparation and analysis. While deuterated standards are more common, ¹³C-labeled standards can offer distinct advantages in certain applications.

Experimental Protocols

A detailed methodology for a validated LC-MS/MS method for the quantification of drospirenone in human plasma is outlined below. This protocol is based on established methods and serves as a foundation for the comparison of the two internal standards.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the cleanup and concentration of drospirenone from human plasma.

  • Plate Preparation: An Oasis HLB µElution plate is conditioned with 200 µL of methanol followed by 200 µL of water.

  • Sample Loading: 100 µL of human plasma, previously spiked with the internal standard (either Drospirenone-¹³C₃ or Drospirenone-d₄), is loaded onto the plate.

  • Washing: The plate is washed with 200 µL of 5% methanol in water.

  • Elution: Drospirenone and the internal standard are eluted with 2 x 25 µL of methanol.

  • Dilution: The eluate is diluted with 50 µL of water prior to injection.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters are crucial for achieving the required sensitivity and selectivity.

  • Liquid Chromatography (LC):

    • System: Waters ACQUITY UPLC

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.6 mL/min

    • Gradient: A linear gradient from 60% to 90% Mobile Phase B over 1.5 minutes.

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS):

    • System: Waters Xevo TQ-S

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Drospirenone: 367.2 > 291.1

      • Drospirenone-¹³C₃: 370.2 > 294.1

      • Drospirenone-d₄: 371.2 > 295.1

Data Presentation: Comparative Validation Parameters

The following table summarizes the key validation parameters for the bioanalytical method using Drospirenone-¹³C₃ and Drospirenone-d₄ as internal standards. The data for the Drospirenone-d₄ method is based on published literature, while the data for the Drospirenone-¹³C₃ method is projected based on the known performance advantages of ¹³C-labeled internal standards, such as improved co-elution and reduced isotopic interference.

Validation ParameterDrospirenone-¹³C₃ (Projected)Drospirenone-d₄ (Literature-Based)Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mLS/N ≥ 5, Acc/Prec within ±20%
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (±20% at LLOQ)
Precision (% CV) < 5%< 10%≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent and reproducibleConsistent and reproducibleNot specified, but should be consistent
Matrix Effect (% CV) < 5%< 15%≤ 15%
Stability (Freeze-Thaw, Bench-Top, Long-Term) StableStableWithin ± 15% of nominal concentration

Mandatory Visualizations

Bioanalytical Method Validation Workflow

The following diagram illustrates the key steps in the bioanalytical method validation process, from sample receipt to final data reporting.

Bioanalytical Method Validation Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation cluster_Reporting Reporting Sample_Receipt Sample Receipt and Storage Standard_Preparation Preparation of Calibration Standards and QCs Sample_Receipt->Standard_Preparation Sample_Extraction Sample Preparation (SPE) Standard_Preparation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Validation_Parameters Assessment of Validation Parameters (Accuracy, Precision, Linearity, etc.) Data_Processing->Validation_Parameters Final_Report Final Validation Report Validation_Parameters->Final_Report

Bioanalytical method validation workflow.
Drospirenone's Anti-Mineralocorticoid Signaling Pathway

Drospirenone exerts its anti-mineralocorticoid effect by acting as an antagonist to the mineralocorticoid receptor (MR). This diagram illustrates the simplified signaling pathway.

Drospirenone Anti-Mineralocorticoid Signaling Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds and Activates MR_Complex Active MR Complex Drospirenone Drospirenone Drospirenone->MR Binds and Blocks Blocked_Effects Blocked Effects (Natriuresis) HSP Heat Shock Proteins MR->HSP Associated with MR->MR_Complex Conformational Change and HSP Dissociation MR->Blocked_Effects Prevents Activation Nucleus Nucleus MR_Complex->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., ENaC) Nucleus->Gene_Transcription Binds to HRE Biological_Effects Biological Effects (Sodium and Water Retention) Gene_Transcription->Biological_Effects

Drospirenone's anti-mineralocorticoid action.

Discussion

The primary advantage of using a ¹³C-labeled internal standard like Drospirenone-¹³C₃ over a deuterated standard such as Drospirenone-d₄ lies in the potential for improved data quality.[1][2] Deuterated standards can sometimes exhibit a slight chromatographic shift relative to the unlabeled analyte due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds.[1] This can be particularly pronounced in high-resolution chromatography systems. This chromatographic separation can lead to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement, potentially compromising the accuracy of the measurement.

In contrast, ¹³C-labeled internal standards have a mass difference that does not significantly alter their chromatographic behavior, leading to near-perfect co-elution with the analyte.[1] This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, allowing for more effective compensation and ultimately leading to improved accuracy and precision of the assay.[3]

While the initial cost of synthesizing a ¹³C-labeled internal standard may be higher than that of a deuterated standard, the investment can be justified by the increased robustness and reliability of the bioanalytical method. This is especially critical in late-stage clinical trials and for regulatory submissions where the integrity of the data is paramount.

Conclusion

For the bioanalytical method validation of drospirenone, both Drospirenone-¹³C₃ and Drospirenone-d₄ can be used as effective internal standards. However, for achieving the highest level of accuracy and precision, particularly in complex biological matrices, Drospirenone-¹³C₃ is the superior choice. Its ability to co-elute with drospirenone provides more reliable compensation for matrix effects, leading to a more robust and defensible bioanalytical method. The selection of the internal standard should be made based on a careful consideration of the specific requirements of the study, the available resources, and the desired level of data quality.

References

A Comparative Guide to Internal Standards for Drospirenone Quantification: Focus on Linearity, Accuracy, and Precision with Drospirenone-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drospirenone, a synthetic progestin widely used in oral contraceptives, is critical in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an appropriate internal standard (IS) to ensure the accuracy and precision of the results. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and correct for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards are considered the benchmark due to their near-identical physicochemical properties to the analyte.

This guide provides an objective comparison of the performance of various internal standards used in the quantification of drospirenone, with a special focus on the emerging stable isotope-labeled standard, Drospirenone-13C3 . We will delve into the key performance metrics of linearity, accuracy, and precision, supported by experimental data from published studies. This comparison aims to equip researchers and drug development professionals with the necessary information to select the most suitable internal standard for their bioanalytical needs.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in the development of a robust bioanalytical method. While various compounds have been utilized, stable isotope-labeled standards, such as this compound and Drospirenone-d4, are theoretically superior to structural analogs like levonorgestrel. The following tables summarize the performance data for drospirenone quantification using different internal standards.

Table 1: Linearity of Drospirenone Quantification with Different Internal Standards

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
This compound LC-MS/MSHuman PlasmaData not available in searched literatureN/A
Drospirenone-d4LC-MS/MSHuman Plasma2.50 - 375.00> 0.99[1]
LevonorgestrelLC-MS/MSHuman Plasma5 - 1000.9998[2][3]
Unspecified ISUPLC-MS/MSHuman Plasma0.5 - 250> 0.997[4]

Note: While specific quantitative data for a method validated with this compound was not available in the reviewed literature, its structural identity to drospirenone, with the only difference being the inclusion of three ¹³C atoms, strongly suggests that its performance in terms of linearity would be comparable or superior to deuterated analogs like Drospirenone-d4. Stable isotope-labeled standards are known to provide excellent linearity over a wide dynamic range.

Table 2: Accuracy and Precision of Drospirenone Quantification with Different Internal Standards

Internal StandardAnalytical MethodMatrixQC LevelAccuracy (% Bias)Precision (% RSD)Reference
This compound LC-MS/MSHuman PlasmaData not available in searched literatureN/AN/A
Drospirenone-d4LC-MS/MSHuman PlasmaLLOQ, Low, Mid, HighWithin ±15%< 15%[1]
LevonorgestrelLC-MS/MSHuman PlasmaLLOQ (5 ng/mL)-3.34 to +6.27≤ 5.58 (Intra-day)
Low QC (15 ng/mL)-1.84 to +6.73< 6.08 (Inter-day)
Mid QC (50 ng/mL)
High QC (80 ng/mL)
Unspecified ISUPLC-MS/MSHuman PlasmaLLOQ (0.75 ng/mL)Within ±15%< 15%
Low QC (25 ng/mL)
High QC (200 ng/mL)

Discussion:

The data presented highlights the excellent performance of both stable isotope-labeled and analog internal standards in the quantification of drospirenone. Methods utilizing Drospirenone-d4 and levonorgestrel demonstrate high levels of accuracy and precision, with bias and relative standard deviation values well within the acceptable limits set by regulatory agencies (typically ±15% for accuracy and <15% for precision).

The primary advantage of using a stable isotope-labeled internal standard like This compound lies in its ability to more effectively compensate for matrix effects and variations in extraction recovery and ionization efficiency. Because it is chemically identical to the analyte, it behaves almost identically during the entire analytical process, leading to more reliable and reproducible results. While quantitative data for this compound is not yet widely published, its theoretical advantages make it a highly promising candidate for achieving the highest level of accuracy and precision in drospirenone bioanalysis.

Experimental Protocols

A detailed experimental protocol for the quantification of drospirenone in human plasma using LC-MS/MS with levonorgestrel as an internal standard is provided below. This protocol can be adapted for use with this compound, with adjustments to the mass transitions monitored.

Protocol for Drospirenone Quantification in Human Plasma using LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 25 µL of the internal standard working solution (Levonorgestrel or this compound in methanol).

  • Vortex for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient program to ensure separation of drospirenone and the internal standard from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Drospirenone: To be optimized, typically [M+H]⁺ precursor ion to a specific product ion.

      • This compound: Precursor ion will be [M+3+H]⁺. The product ion may be the same as for unlabeled drospirenone or a ¹³C-containing fragment.

      • Levonorgestrel: To be optimized, typically [M+H]⁺ precursor ion to a specific product ion.

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of drospirenone in a biological matrix using an internal standard and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Aliquoting add_is Addition of Internal Standard (this compound or Alternative) plasma_sample->add_is Spiking extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction Vortexing evaporation Evaporation of Solvent extraction->evaporation Transfer of Organic Layer reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Elution peak_integration Peak Integration ms_detection->peak_integration Data Acquisition calibration_curve Calibration Curve Generation peak_integration->calibration_curve Peak Area Ratios concentration_calc Concentration Calculation calibration_curve->concentration_calc Regression Analysis

Caption: Bioanalytical workflow for drospirenone quantification.

Conclusion

The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical method for drospirenone. While structural analogs like levonorgestrel have been shown to provide acceptable performance, stable isotope-labeled internal standards are the gold standard for minimizing analytical variability.

Although detailed, publicly available validation data for methods employing This compound is currently limited, its chemical nature as a stable isotope-labeled analog of drospirenone provides a strong theoretical basis for its superior performance in terms of linearity, accuracy, and precision. As a ¹³C-labeled standard, it is less likely to exhibit chromatographic separation from the unlabeled analyte compared to some deuterated standards, further enhancing its suitability.

For researchers and drug development professionals aiming for the highest quality data in drospirenone quantification, the use of This compound is highly recommended. It is anticipated that as this internal standard becomes more widely adopted, comprehensive validation data will become more readily available, further solidifying its position as the optimal choice for the bioanalysis of drospirenone. In the interim, methods utilizing deuterated analogs or carefully validated structural analogs remain viable alternatives.

References

A Head-to-Head Comparison: Drospirenone-13C3 vs. Deuterated Drospirenone as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of drospirenone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable analytical results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Drospirenone-13C3 and deuterated drospirenone. The information presented herein, supported by established principles of mass spectrometry and experimental data from analogous compounds, aims to facilitate an informed decision for your specific analytical needs.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. By being chemically identical to the analyte but with a different mass, they co-elute and experience similar matrix effects, allowing for effective correction of variations during sample preparation and analysis. However, the choice between a carbon-13 (¹³C) labeled and a deuterium (²H or D) labeled standard can significantly impact analytical performance.

Key Performance Characteristics: A Comparative Analysis

The fundamental differences between this compound and deuterated drospirenone stem from the inherent properties of the isotopes used for labeling. These differences manifest in several key analytical parameters.

ParameterThis compoundDeuterated DrospirenoneRationale & Implications
Isotopic Stability HighVariable¹³C atoms are integrated into the carbon skeleton of the drospirenone molecule, making them highly stable and not susceptible to exchange under typical analytical conditions.[1] Deuterium atoms, depending on their position, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, potentially leading to a loss of the label and compromising quantification.[1]
Chromatographic Co-elution ExcellentGood to FairThe physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts, ensuring near-perfect co-elution.[2][3] Deuterium labeling can slightly alter properties like polarity, which may lead to a chromatographic shift. This separation can reduce the effectiveness of the internal standard in compensating for matrix effects that vary across the elution peak.[2]
Matrix Effects & Ion Suppression Superior CompensationGood CompensationDue to excellent co-elution, this compound experiences the same matrix-induced ion suppression or enhancement as the native analyte, leading to more accurate correction. If chromatographic separation occurs with the deuterated standard, it may not fully compensate for matrix effects, potentially introducing bias.
Potential for Isotopic Interference LowerHigherThe natural abundance of ¹³C is approximately 1.1%. While there is a small contribution from the unlabeled analyte to the internal standard's mass channel, it is generally predictable and manageable. The natural abundance of deuterium is much lower, but the potential for "cross-talk" where the analyte's naturally occurring isotopes contribute to the internal standard's signal can be more pronounced, especially with a low degree of deuteration.
Cost & Availability Generally HigherGenerally LowerThe synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. Deuterated standards are typically more readily available and cost-effective for a wider range of molecules.

Experimental Protocols

The following outlines a typical experimental workflow for the quantitative analysis of drospirenone in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To extract drospirenone and the internal standard from the plasma matrix and remove interfering substances.

  • Procedure:

    • To 500 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or deuterated drospirenone).

    • Vortex mix for 30 seconds.

    • Load the sample onto a pre-conditioned mixed-mode SPE cartridge.

    • Wash the cartridge with a series of solutions to remove phospholipids and other matrix components (e.g., 1 mL of 2% formic acid in water, followed by 1 mL of methanol/water (50:50)).

    • Elute the analyte and internal standard with an appropriate solvent (e.g., 1 mL of 2% formic acid in acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Objective: To chromatographically separate drospirenone from other components and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Drospirenone: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 367.2 → 299.2).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 370.2 → 302.2).

      • Deuterated Drospirenone (e.g., d4): Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 371.2 → 303.2).

    • Optimization: Collision energy and other source parameters should be optimized for maximum signal intensity for each analyte and internal standard.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with IS (this compound or d-Drospirenone) Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Elution Elution SPE->Elution Drydown Evaporation Elution->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Experimental workflow for drospirenone quantification.

Drospirenone exerts its pharmacological effects through interaction with several hormonal signaling pathways. Its primary mechanism involves acting as a progestin, but it also possesses unique antimineralocorticoid and antiandrogenic properties.

drospirenone_pathway cluster_progestogenic Progestogenic Effects cluster_antimineralocorticoid Antimineralocorticoid Effects cluster_antiandrogenic Antiandrogenic Effects Drospirenone Drospirenone PR Progesterone Receptor (PR) Drospirenone->PR MR Mineralocorticoid Receptor (MR) Drospirenone->MR AR Androgen Receptor (AR) Drospirenone->AR GnRH ↓ GnRH Pulse Frequency PR->GnRH LH_surge ↓ LH Surge GnRH->LH_surge Ovulation Inhibition of Ovulation LH_surge->Ovulation Aldosterone Blocks Aldosterone Binding MR->Aldosterone Na_H2O ↑ Sodium & Water Excretion Aldosterone->Na_H2O Testosterone Blocks Testosterone Binding AR->Testosterone Androgenic_Effects ↓ Androgenic Effects (e.g., acne) Testosterone->Androgenic_Effects

Simplified signaling pathways of drospirenone.

Conclusion

The selection of an internal standard for drospirenone quantification is a critical decision that influences the accuracy and reliability of analytical data. This compound offers superior performance in terms of isotopic stability and chromatographic co-elution, which translates to more effective compensation for matrix effects. This makes it the preferred choice for methods requiring the highest level of accuracy and precision, such as in regulated bioanalysis for clinical trials.

Deuterated drospirenone, while potentially more susceptible to isotopic exchange and chromatographic separation, can still be a viable and cost-effective option for many research applications. However, careful method development and validation are crucial to ensure that any potential analytical issues are identified and mitigated. Ultimately, the choice between these two internal standards should be based on a thorough evaluation of the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

Cross-Validation of Drospirenone Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring consistent and reproducible quantification of drospirenone across different laboratories is paramount for reliable clinical and pharmaceutical development. This guide provides a comparative overview of various validated analytical methods for drospirenone, summarizing their performance characteristics and detailing the experimental protocols employed.

Drospirenone, a synthetic progestin, is a common component in oral contraceptives and hormone replacement therapies.[1] Its accurate measurement in biological matrices and pharmaceutical formulations is crucial for bioequivalence studies, pharmacokinetic analysis, and quality control.[2] This guide synthesizes data from multiple validated assays to facilitate the selection of appropriate analytical methods and to highlight key parameters for successful cross-laboratory validation.

Comparative Performance of Drospirenone Assays

The performance of an analytical method is defined by several key parameters, including its linearity, accuracy, precision, and sensitivity. The following table summarizes these characteristics for various drospirenone assays, providing a basis for comparison between different analytical techniques and laboratories.

Method Matrix Linearity Range Correlation Coefficient (r²) Accuracy (% Recovery) Precision (%RSD) LOD LOQ Reference
UPLC-MS/MSHuman Plasma0.5 - 250 ng/mL> 0.997Within 15% of expected values--0.5 ng/mL
LC-MS/MSHuman Plasma5 - 100 ng/mL0.9998-3.34 to +6.73 (RE%)< 6.08--[2]
LC-MS/MSHuman Plasma1003.63 - 171152.24 pg/mL0.999480 - 120%---
UV-Vis SpectroscopyPharmaceutical Dosage Form3 - 15 µg/mL0.999999.28 - 102.11%1.73%0.363 µg/mL1.04 µg/mL
RP-HPLCTablet Dosage Form3 - 18 µg/mL0.999399.06 - 100.78%< 2.0%0.20 µg/mL0.75 µg/mL
RP-HPLCRat Plasma120 - 600 µg/mL0.9913~95%< 5%2.23 µg/mL7.697 µg/mL

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible results and successful cross-laboratory validation. Below are representative methodologies for the quantification of drospirenone using different analytical techniques.

UPLC-MS/MS Method for Drospirenone in Human Plasma

This method is highly selective and sensitive, making it suitable for bioequivalence studies.

  • Sample Preparation: Solid-phase extraction (SPE) is employed to separate drospirenone from plasma matrix components. A mixed-mode SPE sorbent can enhance selectivity.

  • Instrumentation: Waters ACQUITY UPLC System with a Waters Quattro Premier Triple Quadrupole Mass Spectrometer.

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution with a suitable organic solvent and aqueous buffer.

    • Column: A suitable C18 or equivalent column.

    • Flow Rate: Optimized for the UPLC system.

    • Injection Volume: Typically in the low microliter range.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for drospirenone and an internal standard.

LC-MS/MS Method for Drospirenone in Human Plasma

A robust and reliable method for bioanalytical applications.

  • Sample Preparation: Liquid-liquid extraction with a solvent like dichloromethane.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of methanol and ammonium formate buffer.

    • Column: Peerless cyano column.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Turboionspray in positive mode.

    • Detection: Monitoring the fragmentation of drospirenone and an internal standard (e.g., levonorgestrel).

RP-HPLC Method for Drospirenone in Tablet Dosage Form

A widely used method for quality control in pharmaceutical manufacturing.

  • Sample Preparation: Extraction of drospirenone from the tablet matrix using a suitable solvent. The solution is then filtered before injection.

  • Instrumentation: Shimadzu Prominence model L20 HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).

    • Column: C18 column.

    • Flow Rate: Typically 1 mL/min.

    • Detection Wavelength: UV detection at a specific wavelength (e.g., 220 nm).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cross-Laboratory Assay Validation

The following diagram illustrates a generalized workflow for the cross-validation of a drospirenone assay between two different laboratories.

G cluster_0 Laboratory A cluster_1 Laboratory B A1 Method Development & Validation A2 Sample Analysis (Batch 1) A1->A2 A3 Data Reporting A2->A3 Comparison Inter-Laboratory Comparison (Statistical Analysis) A3->Comparison B1 Method Transfer & Validation B2 Sample Analysis (Batch 2) B1->B2 B3 Data Reporting B2->B3 B3->Comparison Protocol Standardized Protocol Protocol->A1 Protocol->B1 Samples Blinded Samples Samples->A2 Samples->B2 Report Final Validation Report Comparison->Report

Caption: A typical workflow for inter-laboratory cross-validation of a drospirenone assay.

Signaling Pathway of Drospirenone

Drospirenone exerts its biological effects through interaction with several steroid hormone receptors. Its primary mechanism of action involves mimicking the effects of natural progesterone. Additionally, it possesses anti-mineralocorticoid and anti-androgenic properties.

G cluster_progesterone Progestogenic Effects cluster_mineralocorticoid Anti-Mineralocorticoid Effects cluster_androgen Anti-Androgenic Effects Drospirenone Drospirenone PR Progesterone Receptor (PR) Drospirenone->PR Agonist MR Mineralocorticoid Receptor (MR) Drospirenone->MR Antagonist AR Androgen Receptor (AR) Drospirenone->AR Antagonist Ovulation Inhibition of Ovulation PR->Ovulation Endometrium Endometrial Stabilization PR->Endometrium Aldosterone Blocks Aldosterone MR->Aldosterone Diuresis Mild Diuretic Effect Aldosterone->Diuresis Androgens Blocks Androgens (e.g., Testosterone) AR->Androgens Acne Reduction of Androgen-related Symptoms (e.g., Acne) Androgens->Acne

Caption: Simplified signaling pathways of drospirenone's progestogenic, anti-mineralocorticoid, and anti-androgenic actions.

References

A Comparative Guide to the Bioanalytical Performance of Drospirenone-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inter-day and intra-day variability of Drospirenone-13C3, a stable isotope-labeled internal standard, with its unlabeled counterpart, drospirenone. The data presented is essential for researchers in drug metabolism and pharmacokinetics (DMPK), bioanalytical scientists, and professionals in drug development for the validation of robust and reproducible bioanalytical methods.

Inter-day and Intra-day Variability Comparison

The precision of a bioanalytical method is a critical parameter evaluated during method validation, ensuring the reliability of pharmacokinetic data. The following table summarizes the inter-day and intra-day precision for the quantification of drospirenone in plasma, which serves as a benchmark for the expected performance of this compound as an internal standard. The use of a stable isotope-labeled internal standard like this compound is best practice to account for variability during sample preparation and analysis, and it is expected to yield precision within these established ranges.

AnalyteMatrixConcentration (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
DrospirenoneRat Plasma1200.3220.251
DrospirenoneRat Plasma3600.1910.652

% RSD = Percent Relative Standard Deviation

Experimental Protocols

A robust and well-documented experimental protocol is fundamental for the successful quantification of drospirenone in biological matrices. The following is a representative protocol for a pharmacokinetic study involving the analysis of drospirenone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective

To determine the pharmacokinetic profile of drospirenone in human plasma following oral administration.

Materials and Reagents
  • Drospirenone reference standard

  • This compound (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 5 µm)

Procedure

1. Study Design and Sample Collection:

  • A single-dose, randomized, two-period, two-sequence, crossover bioequivalence study is conducted in healthy female volunteers under fasted conditions.

  • A washout period of at least 28 days is maintained between the two periods.

  • Blood samples are collected into tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, 96, and 120 hours)[1].

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Plasma samples are thawed and vortexed.

  • An aliquot of plasma is spiked with the internal standard solution (this compound).

  • The samples are pre-treated (e.g., with acid or buffer) as required for the specific SPE cartridge.

  • The pre-treated samples are loaded onto the conditioned and equilibrated SPE cartridges.

  • The cartridges are washed to remove interfering substances.

  • The analyte and internal standard are eluted with an appropriate solvent.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient is used to achieve separation of drospirenone from endogenous plasma components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for drospirenone and the internal standard are monitored.

4. Data Analysis:

  • The peak areas of drospirenone and the internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • The concentrations of drospirenone in the quality control and unknown samples are determined from the calibration curve.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using appropriate software.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of drospirenone in a pharmacokinetic study.

experimental_workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_sample_analysis Sample Analysis cluster_results Results subject_recruitment Subject Recruitment dosing Dosing subject_recruitment->dosing blood_sampling Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_prep Sample Preparation (SPE) plasma_separation->sample_prep lc_msms LC-MS/MS Analysis sample_prep->lc_msms data_processing Data Processing lc_msms->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis

Caption: Bioanalytical workflow for a drospirenone pharmacokinetic study.

Drospirenone Signaling Pathways

Drospirenone exerts its effects primarily through its interaction with the progesterone and mineralocorticoid receptors. The following diagrams depict the simplified signaling pathways for these receptors.

Progesterone Receptor Signaling

Drospirenone, acting as a progestin, binds to the progesterone receptor (PR). This interaction leads to a cascade of events that ultimately regulate gene expression, influencing the menstrual cycle and preventing ovulation.

progesterone_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drospirenone Drospirenone pr Progesterone Receptor (PR) drospirenone->pr Binds pr_hsp PR-HSP Complex pr->pr_hsp hsp Heat Shock Protein (HSP) hsp->pr_hsp pr_dimer Activated PR Dimer pr_hsp->pr_dimer HSP Dissociation & Dimerization pre Progesterone Response Element (PRE) pr_dimer->pre Translocation & Binding gene_transcription Gene Transcription Regulation pre->gene_transcription Initiates

Caption: Simplified progesterone receptor signaling pathway activated by drospirenone.

Mineralocorticoid Receptor Signaling (Antagonism)

Drospirenone also exhibits antimineralocorticoid activity by blocking the mineralocorticoid receptor (MR), which is normally activated by aldosterone. This antagonism leads to a mild diuretic effect.

mineralocorticoid_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aldosterone Aldosterone mr Mineralocorticoid Receptor (MR) aldosterone->mr Binds drospirenone Drospirenone drospirenone->mr Blocks mr_hsp MR-HSP Complex mr->mr_hsp hsp Heat Shock Protein (HSP) hsp->mr_hsp mre Mineralocorticoid Response Element (MRE) mr_hsp->mre No Translocation gene_transcription Gene Transcription (e.g., ENaC) mre->gene_transcription Inhibited

Caption: Antagonistic effect of drospirenone on the mineralocorticoid receptor signaling pathway.

References

Navigating FDA Guidelines for Bioanalytical Method Validation: A Comparative Guide to Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of regulatory submissions. The U.S. Food and Drug Administration (FDA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, provides a framework for these validations to ensure data integrity.[1][2] A critical element in quantitative bioanalysis, particularly for mass spectrometry-based methods, is the use of an internal standard (IS) to correct for variability during sample preparation and analysis.[3] Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard" due to their ability to mimic the analyte of interest, thereby providing superior accuracy and precision.[3]

This guide offers a comparative overview of bioanalytical method validation parameters when using SIL-ISs versus other alternatives, such as structural analogs. It provides a summary of the key validation parameters as per the ICH M10 guideline, a detailed experimental protocol for a typical Liquid Chromatography-Mass Spectrometry (LC-MS) method, and a visual representation of the validation workflow.

Quantitative Comparison of Internal Standard Performance

The choice of internal standard significantly impacts the performance of a bioanalytical method. While SIL-ISs are preferred, practical constraints may sometimes necessitate the use of alternatives. The following table summarizes the expected performance characteristics of SIL-ISs compared to structural analogs based on the principles outlined in the regulatory guidelines.

Validation ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale for Performance Difference
Accuracy High (Typically within ±15% of nominal value)Moderate to High (May show greater variability)SIL-ISs have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during extraction and ionization, thus providing better correction.[3]
Precision High (CV ≤ 15%)Moderate to High (CV may be higher)The close tracking of the analyte by the SIL-IS throughout the analytical process minimizes variability.
Matrix Effect Minimal ImpactPotential for significant impactSIL-ISs co-elute with the analyte and experience similar matrix-induced ion suppression or enhancement, leading to better compensation. Structural analogs may have different chromatographic retention and ionization efficiencies, making them more susceptible to differential matrix effects.
Recovery Consistent and reproducibleCan be less consistentThe SIL-IS's structural similarity to the analyte ensures that its extraction efficiency closely mirrors that of the analyte.
Selectivity HighModerate to HighThe mass difference between the SIL-IS and the analyte provides high specificity in MS detection. Structural analogs may have a higher risk of isobaric interferences.

Key Bioanalytical Method Validation Parameters and Acceptance Criteria

The ICH M10 guideline outlines several key parameters that must be evaluated during method validation. The following table summarizes these parameters and their typical acceptance criteria for chromatographic methods.

ParameterDescriptionAcceptance Criteria
Calibration Curve A curve showing the relationship between the instrument response and known concentrations of the analyte.Generated for each run with a blank, a zero sample, and at least six non-zero standards. At least 75% of standards must be within ±15% of nominal concentration (±20% at LLOQ).
Accuracy The closeness of the determined value to the nominal concentration.Within-run and between-run accuracy should be within ±15% of the nominal value (±20% at LLOQ and ULOQ).
Precision The degree of agreement among individual test results when the method is applied repeatedly.Within-run and between-run precision should not exceed 15% CV (20% at LLOQ and ULOQ).
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.Response of interfering components in at least 6 independent blank matrices should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.
Matrix Effect The effect of matrix components on the ionization of the analyte and IS.Should be evaluated in at least six different lots of matrix. Accuracy should be within ±15% and precision ≤ 15% for each lot.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Mean concentration of stability QC samples should be within ±15% of the nominal concentration. This includes freeze-thaw, bench-top, long-term, and stock solution stability.
Dilution Integrity Ensures that samples with concentrations above the ULOQ can be diluted and accurately measured.Accuracy and precision of diluted QCs should be within ±15%.

Experimental Protocol: Bioanalytical Method Validation using LC-MS with a Stable Isotope-Labeled Internal Standard

This protocol provides a general framework for the validation of an LC-MS method for the quantification of a small molecule in a biological matrix, such as plasma, using a SIL-IS.

1. Preparation of Solutions:

  • Stock Solutions: Prepare separate stock solutions of the analyte and the SIL-IS in an appropriate organic solvent.

  • Working Solutions: Prepare a series of working solutions for the calibration standards and quality control (QC) samples by diluting the stock solutions.

  • Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a constant concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards: Spike blank biological matrix with the appropriate working solutions to create a calibration curve consisting of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QCs at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Sample Preparation (e.g., Protein Precipitation):

  • Aliquot a small volume (e.g., 100 µL) of standards, QCs, and study samples into a 96-well plate.

  • Add the SIL-IS working solution to all wells except the blank.

  • Add a protein precipitation agent (e.g., acetonitrile) to each well.

  • Vortex and centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions: Develop a liquid chromatography method to achieve separation of the analyte from potential interferences.

  • Mass Spectrometric Conditions: Optimize the mass spectrometer settings (e.g., ionization source, collision energy) for the detection of the analyte and SIL-IS. Use Selected Reaction Monitoring (SRM) for quantification.

5. Data Analysis and Validation Parameter Assessment:

  • Generate calibration curves by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration. Use a weighted linear regression model.

  • Calculate the concentrations of the QC samples from the calibration curve.

  • Assess the accuracy, precision, selectivity, matrix effect, stability, and dilution integrity according to the acceptance criteria outlined in the table above.

Workflow for Bioanalytical Method Validation

The following diagram illustrates the typical workflow for validating a bioanalytical method using a stable isotope-labeled internal standard.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Assessment cluster_outcome Outcome prep_stock Prepare Analyte & SIL-IS Stock Solutions prep_working Prepare Working Solutions (Calibrators & QCs) prep_stock->prep_working prep_samples Spike Matrix to Create Calibrators & QCs prep_working->prep_samples sample_prep Sample Preparation (e.g., Protein Precipitation) prep_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Curve Generation lcms_analysis->data_processing accuracy_precision Accuracy & Precision data_processing->accuracy_precision selectivity Selectivity & Specificity data_processing->selectivity matrix_effect Matrix Effect data_processing->matrix_effect stability Stability Assessment data_processing->stability dilution_integrity Dilution Integrity data_processing->dilution_integrity validation_report Validation Report accuracy_precision->validation_report selectivity->validation_report matrix_effect->validation_report stability->validation_report dilution_integrity->validation_report sample_analysis Proceed to Study Sample Analysis validation_report->sample_analysis

Caption: Workflow of a bioanalytical method validation process.

By adhering to these guidelines and employing a systematic approach to method validation with the appropriate use of stable isotope-labeled internal standards, researchers can ensure the generation of high-quality, reliable bioanalytical data that meets regulatory expectations.

References

A Comparative Guide to Robustness Testing of Drospirenone Quantification Methods: HPLC vs. UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking reliable and robust analytical methods for the quantification of drospirenone, this guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy. Backed by experimental data, this document outlines the methodologies, performance under stress, and the inherent strengths and limitations of each technique, enabling informed decisions for quality control and drug development processes.

The quantification of active pharmaceutical ingredients (APIs) like drospirenone, a synthetic progestin widely used in oral contraceptives, demands analytical methods that are not only accurate and precise but also robust. Method robustness ensures that minor, deliberate variations in experimental parameters do not significantly impact the results, a critical aspect for method transferability and routine use in quality control laboratories. This guide delves into the robustness testing of a validated HPLC method and compares its performance with a validated UV-Vis spectroscopic method for drospirenone quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method provides a high degree of selectivity and sensitivity for the quantification of drospirenone.

Chromatographic Conditions:

  • Instrument: Shimadzu Prominence L20 HPLC system with a UV-Vis detector.

  • Column: Restex Allure C18 (250mm × 4.6mm i.d., 3 μm particle size).

  • Mobile Phase: Acetonitrile and water in a 65:35 (v/v) ratio.

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 μL.

  • Run Time: Approximately 10 minutes.

Standard Solution Preparation: A stock solution of drospirenone is prepared by dissolving the standard in the mobile phase to achieve a known concentration. Working standards are prepared by diluting the stock solution to fall within the linear range of the method.

Sample Preparation: For tablet dosage forms, a number of tablets are weighed, and the average weight is determined. The tablets are then crushed into a fine powder. An amount of powder equivalent to a specific dose of drospirenone is weighed and dissolved in the mobile phase, followed by sonication and filtration to remove excipients.

Robustness Testing Protocol: To assess the robustness of the HPLC method, small, deliberate variations are introduced to the chromatographic parameters. The effect of these changes on the analytical results is then evaluated. The parameters tested include:

  • Mobile Phase Composition: Varied by ±2% (e.g., 63:37 and 67:33 acetonitrile:water).

  • Flow Rate: Varied by ±0.2 mL/min (i.e., 0.8 mL/min and 1.2 mL/min).

  • Detection Wavelength: Varied by ±2 nm (i.e., 218 nm and 222 nm).

For each condition, replicate injections of a standard solution are performed, and the peak area, retention time, and system suitability parameters are recorded.

UV-Visible (UV-Vis) Spectroscopy Method

This method offers a simpler and more rapid alternative for the quantification of drospirenone, particularly in bulk drug analysis.

Instrumental Conditions:

  • Instrument: A validated UV-Visible spectrophotometer.

  • Solvent: Ethanol.

  • Wavelength of Maximum Absorbance (λmax): 274 nm.

Standard Solution Preparation: A stock solution of drospirenone is prepared by dissolving the standard in ethanol. A series of dilutions are then made to create a calibration curve over a specific concentration range (e.g., 3–15 µg/mL).

Sample Preparation: Similar to the HPLC method, a powdered tablet sample is dissolved in ethanol, sonicated, and filtered. The filtrate is then diluted to a concentration that falls within the linear range of the calibration curve.

Robustness Testing Protocol: The robustness of the UV-Vis method is evaluated by introducing variations to the solvent composition.

  • Solvent Composition: The ratio of ethanol to water is intentionally varied (e.g., 90:10 and 80:20 ethanol:water).

The absorbance of a standard solution is measured under these varied conditions, and the results are compared to those obtained under the normal conditions.

Data Presentation: Performance Comparison

The performance of both the HPLC and UV-Vis spectroscopy methods for drospirenone quantification is summarized in the tables below.

Table 1: Performance Characteristics of HPLC and UV-Vis Methods

ParameterHPLC MethodUV-Vis Spectroscopy Method
Linearity Range3-18 µg/mL3-15 µg/mL
Correlation Coefficient (r²)0.99930.9999
Accuracy (% Recovery)99.06% to 100.78%99.28% to 102.11%
Precision (%RSD, Inter-day)< 2.0%1.73%
Limit of Detection (LOD)0.20 µg/mL0.363 µg/mL
Limit of Quantification (LOQ)0.75 µg/mL1.04 µg/mL

Table 2: Robustness Testing Results for the HPLC Method

Parameter VariedModificationMean Peak AreaStandard Deviation% RSD
Mobile Phase Composition 63:37 (Acetonitrile:Water)22133.65233.361.05
(Acetonitrile:Water 65:35)67:33 (Acetonitrile:Water)22199.17228.771.03
Flow Rate 0.8 mL/min22149.38238.151.07
(1.0 mL/min)1.2 mL/min22177.52223.421.01
Wavelength 218 nm22148.15235.151.06
(220 nm)222 nm22152.83227.331.03
Mean of six replicates

The results from the robustness study of the HPLC method indicate that the %RSD for the peak area was consistently below 2% for all the tested variations, demonstrating the method's robustness.[1] For the UV-Vis spectroscopy method, the robustness was tested by varying the ethanol-water ratios, and the results showed minimal impact, with a reported %RSD of less than 1%.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for robustness testing and the logical relationship between the HPLC and UV-Vis quantification methods.

Robustness_Testing_Workflow start Start: Define Analytical Method identify Identify Critical Parameters (e.g., Mobile Phase, Flow Rate) start->identify design Design Robustness Experiment (e.g., One-factor-at-a-time, DoE) identify->design execute Execute Experiments with Deliberate Variations design->execute collect Collect and Analyze Data (e.g., Peak Area, Retention Time) execute->collect evaluate Evaluate Impact of Variations (%RSD, System Suitability) collect->evaluate conclude Conclusion: Method is Robust? evaluate->conclude pass Method is Robust conclude->pass Yes fail Method is Not Robust (Re-evaluate/Optimize Method) conclude->fail No end End pass->end fail->identify

Caption: Workflow for Robustness Testing of an Analytical Method.

Method_Comparison cluster_hplc HPLC Method cluster_uv UV-Vis Spectroscopy Method hplc_principle Principle: Separation based on partitioning between stationary and mobile phases hplc_adv Advantages: - High Selectivity - High Sensitivity - Suitable for complex mixtures hplc_disadv Disadvantages: - More complex instrumentation - Longer analysis time - Higher cost uv_principle Principle: Measurement of light absorption by the analyte uv_adv Advantages: - Simple and rapid - Lower cost - Less complex instrumentation uv_disadv Disadvantages: - Lower selectivity - Prone to interference - Less sensitive for some applications quantification Quantification of Drospirenone quantification->hplc_principle High Specificity quantification->uv_principle Rapid Analysis

Caption: Comparison of HPLC and UV-Vis Methods for Drospirenone Quantification.

Conclusion

Both the HPLC and UV-Vis spectroscopic methods demonstrate a high degree of accuracy, precision, and linearity for the quantification of drospirenone. The robustness testing data reveals that both methods are reliable under minor variations in their respective experimental parameters.

The HPLC method is particularly advantageous for the analysis of drospirenone in complex matrices, such as pharmaceutical formulations containing other active ingredients or in the presence of degradation products, due to its superior selectivity. While the instrumentation is more complex and the analysis time is longer, its high sensitivity makes it the method of choice for regulatory submissions and in-depth stability studies.

The UV-Vis spectroscopy method , on the other hand, offers a simple, rapid, and cost-effective alternative for the routine quality control of drospirenone, especially for bulk drug analysis where the sample matrix is less complex. Its ease of use and minimal sample preparation make it an efficient tool for high-throughput screening.

The choice between these two methods will ultimately depend on the specific application, the required level of selectivity and sensitivity, and the available resources. For comprehensive quality assessment and in situations where specificity is paramount, the validated HPLC method is recommended. For rapid and routine analysis of less complex samples, the UV-Vis spectroscopic method provides a robust and efficient solution.

References

Navigating the Matrix: A Comparative Guide to Matrix Effects in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the matrix effect is a critical hurdle in bioanalysis. The inherent complexity of biological fluids like plasma, urine, and saliva can significantly impact the accuracy and reliability of quantitative analysis, particularly in sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of matrix effects across these key biological fluids, offering insights into effective mitigation strategies supported by experimental data.

The "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in a biological sample. This can lead to ion suppression or enhancement, ultimately affecting the accuracy of quantification.[1] The composition of the biological matrix is a primary determinant of the extent of this effect.

Comparative Overview of Biological Matrices

Different biological fluids present unique challenges due to their distinct compositions of proteins, lipids, salts, and other endogenous substances.[2]

  • Plasma: As the liquid component of blood, plasma is a complex matrix rich in proteins (like albumin), phospholipids, and triglycerides.[1][2] These components are notorious for causing significant ion suppression and fouling of MS instruments.

  • Urine: Generally considered a "cleaner" matrix than plasma, urine primarily contains urea, salts (e.g., chlorides), and various metabolites. However, the high salt content and variability in pH and metabolite concentrations can still lead to considerable matrix effects.

  • Saliva: A non-invasive alternative, saliva's matrix is characterized by mucoproteins, enzymes (e.g., amylase), and electrolytes. Its high and variable viscosity can also present challenges during sample preparation.

Quantitative Comparison of Matrix Effects

The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF) , which compares the analyte's response in a post-extraction spiked matrix sample to its response in a neat (pure) solution.

  • MF < 1 (or < 100%) indicates ion suppression .

  • MF > 1 (or > 100%) indicates ion enhancement .

  • MF = 1 (or = 100%) indicates no matrix effect .

The following tables summarize representative quantitative data on matrix effects in different biological fluids with various sample preparation techniques.

Biological FluidAnalyteSample PreparationMatrix Factor (%)Predominant EffectReference
PlasmaPhenacetinProtein Precipitation (PPT)Least FavorableSuppression
PlasmaPhenacetinLiquid-Liquid Extraction (LLE)Most FavorableMinimal
PlasmaCaffeineProtein Precipitation (PPT)Least FavorableSuppression
PlasmaCaffeineLiquid-Liquid Extraction (LLE)Most FavorableMinimal
PlasmaEnalaprilESI (+)~65-70%Suppression
PlasmaEnalaprilatESI (+)~65-70%Suppression
PlasmaEnalaprilESI (-)~80%Suppression
PlasmaEnalaprilatESI (-)~110%Enhancement
UrineAtrazine & MetabolitesDilutionVariableSuppression & Enhancement

Note: "Least Favorable" and "Most Favorable" are qualitative summaries from the source, indicating a higher and lower degree of matrix effect, respectively. Specific numerical values were not provided in the abstract.

Experimental Protocols

Accurate assessment of the matrix effect is crucial for developing robust bioanalytical methods. The post-extraction spike method is considered the gold standard for quantitative evaluation.

Protocol: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

1. Objective: To quantitatively determine the matrix effect (ion suppression or enhancement) on an analyte in a specific biological fluid.

2. Materials:

  • Blank biological matrix (e.g., human plasma, urine, saliva) from at least six different sources.

  • Analyte and internal standard (IS) stock solutions.

  • Reagents and solvents for the chosen sample preparation method (e.g., acetonitrile for PPT, methyl tert-butyl ether for LLE).

  • LC-MS/MS system.

3. Procedure:

  • Set A: Analyte in Neat Solution:

    • Prepare a solution of the analyte and IS in the final reconstitution solvent at a concentration equivalent to what would be expected after the sample preparation process.

    • Analyze this solution using the LC-MS/MS method and record the peak areas for the analyte and IS.

  • Set B: Post-Extraction Spike:

    • Process blank biological matrix samples using the chosen sample preparation method (e.g., PPT, LLE, or SPE).

    • After the extraction process, spike the resulting blank matrix extract with the analyte and IS to the same final concentration as in Set A.

    • Analyze these spiked extracts using the LC-MS/MS method and record the peak areas for the analyte and IS.

4. Data Analysis:

  • Calculate the Matrix Factor (MF) for the analyte and the IS using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)

5. Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor from the different lots of biological matrix should not exceed 15%.

Strategies for Mitigating Matrix Effects

Several strategies can be employed to minimize the impact of matrix effects, primarily focusing on sample preparation and chromatographic conditions.

Sample Preparation Techniques:
  • Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins. While effective at removing proteins, it is often less efficient at removing phospholipids, which are major contributors to matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. LLE is generally more effective than PPT at removing interfering substances.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix components are washed away. SPE is often the most effective technique for minimizing matrix effects but can be more time-consuming and costly.

The choice of sample preparation method depends on the analyte's properties, the biological matrix, and the required sensitivity of the assay.

cluster_0 Sample Preparation cluster_1 Effectiveness in Matrix Effect Reduction PPT Protein Precipitation (PPT) Low Low PPT->Low General LLE Liquid-Liquid Extraction (LLE) Medium Medium LLE->Medium General SPE Solid-Phase Extraction (SPE) High High SPE->High General

Effectiveness of Sample Preparation Techniques.
Chromatographic and Instrumental Approaches:

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components can significantly reduce matrix effects.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI).

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS that co-elutes with the analyte is a widely accepted strategy to compensate for matrix effects, as it is affected in a similar manner to the analyte.

Start Bioanalytical Method Development AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME MitigateME Implement Mitigation Strategy AssessME->MitigateME Matrix Effect > 15% CV Validate Validate Method AssessME->Validate Matrix Effect ≤ 15% CV MitigateME->AssessME Re-evaluate End Robust Bioanalytical Method Validate->End

Workflow for Matrix Effect Assessment.

References

Assessing the Isotopic Contribution of Drospirenone-¹³C₃ to the Analyte Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Drospirenone, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable results. Drospirenone-¹³C₃ is a commonly used SIL-IS that, due to its structural identity with the analyte, is expected to co-elute and experience similar matrix effects, thereby providing effective normalization. However, it is essential to assess the isotopic purity of the SIL-IS and its potential contribution to the unlabeled analyte signal to ensure the integrity of the analytical data.

This guide provides a comparative overview of methodologies to assess the isotopic contribution of Drospirenone-¹³C₃. It includes detailed experimental protocols, data presentation in tabular format, and a comparison with an alternative internal standard, Levonorgestrel.

Comparison of Internal Standards for Drospirenone Analysis

The choice of internal standard can significantly impact assay performance. Below is a comparison between Drospirenone-¹³C₃ and a commonly used structural analog internal standard, Levonorgestrel.

FeatureDrospirenone-¹³C₃ (SIL-IS)Levonorgestrel (Analog IS)
Structure Identical to Drospirenone, with three ¹³C atomsStructurally similar but not identical to Drospirenone
Chromatographic Behavior Co-elutes with DrospirenoneMay have a different retention time than Drospirenone
Matrix Effects Experiences nearly identical matrix effects as DrospirenoneMay experience different matrix effects, leading to potential inaccuracies
Ionization Efficiency Identical to DrospirenoneMay have a different ionization efficiency
Isotopic Contribution Potential for isotopic contribution to the analyte signal, which needs to be assessedNo direct isotopic contribution to the Drospirenone signal
Cost Generally more expensiveTypically less expensive

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of Drospirenone-¹³C₃

This protocol outlines the procedure to determine the isotopic purity of a Drospirenone-¹³C₃ standard using high-resolution mass spectrometry (HRMS).

Objective: To quantify the percentage of unlabeled Drospirenone present as an impurity in the Drospirenone-¹³C₃ internal standard.

Materials:

  • Drospirenone-¹³C₃ standard solution (e.g., 1 mg/mL in methanol)

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system

  • Appropriate LC column and mobile phases for the chromatographic separation of Drospirenone

Method:

  • Prepare a working solution of Drospirenone-¹³C₃ at a concentration suitable for HRMS analysis (e.g., 1 µg/mL).

  • Infuse the solution directly into the mass spectrometer or inject it onto the LC-HRMS system.

  • Acquire full scan mass spectra in the mass range that includes the molecular ions of both Drospirenone and Drospirenone-¹³C₃.

  • Identify the monoisotopic peaks for unlabeled Drospirenone (M) and Drospirenone-¹³C₃ (M+3).

  • Measure the peak areas or intensities of both signals.

  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Peak Area(M+3) / (Peak Area(M) + Peak Area(M+3))] * 100

Protocol 2: Evaluation of Isotopic Contribution in a Bioanalytical Method

This protocol describes how to assess the contribution of the Drospirenone-¹³C₃ internal standard to the analyte signal at the Lower Limit of Quantification (LLOQ).

Objective: To determine the percentage contribution of the internal standard signal to the analyte signal in blank samples spiked with the internal standard.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Drospirenone analytical standard

  • Drospirenone-¹³C₃ internal standard

  • LC-MS/MS system

Method:

  • Prepare a blank plasma sample fortified only with the working concentration of Drospirenone-¹³C₃.

  • Prepare a sample at the LLOQ by spiking blank plasma with both Drospirenone and Drospirenone-¹³C₃ at their respective working concentrations.

  • Extract both samples using the established bioanalytical method.

  • Analyze the extracted samples by LC-MS/MS, monitoring the transitions for both the analyte and the internal standard.

  • Measure the peak area of the analyte in the blank sample containing only the internal standard.

  • Measure the peak area of the analyte in the LLOQ sample.

  • Calculate the percentage contribution using the following formula: Contribution (%) = [Peak Area(analyte in blank+IS) / Peak Area(analyte in LLOQ)] * 100

Data Presentation

The following tables present theoretical data to illustrate the outcomes of the experimental protocols.

Table 1: Isotopic Purity Assessment of Drospirenone-¹³C₃

Lot NumberPeak Area (Unlabeled Drospirenone)Peak Area (Drospirenone-¹³C₃)Calculated Isotopic Purity (%)
Lot A5,000995,00099.5
Lot B10,000990,00099.0

Table 2: Isotopic Contribution of Drospirenone-¹³C₃ to Analyte Signal at LLOQ

SampleAnalyte Peak AreaLLOQ Peak AreaContribution (%)
Blank + IS15010,0001.5
LLOQ10,00010,000-

Visualization of Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

isotopic_purity_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep Prepare Drospirenone-¹³C₃ solution inject Inject/Infuse into LC-HRMS prep->inject acquire Acquire Full Scan Spectra inject->acquire measure Measure Peak Areas of M and M+3 acquire->measure calculate Calculate Isotopic Purity measure->calculate

Isotopic Purity Assessment Workflow

isotopic_contribution_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_blank Prepare Blank + IS Sample extract Extract Samples prep_blank->extract prep_lloq Prepare LLOQ Sample prep_lloq->extract analyze Analyze by LC-MS/MS extract->analyze measure_areas Measure Analyte Peak Areas analyze->measure_areas calculate Calculate % Contribution measure_areas->calculate

Isotopic Contribution Evaluation Workflow

Conclusion

The assessment of the isotopic contribution of Drospirenone-¹³C₃ to the analyte signal is a critical step in the validation of a robust and reliable bioanalytical method. By determining the isotopic purity of the internal standard and quantifying its contribution at the LLOQ, researchers can ensure that the use of Drospirenone-¹³C₃ does not compromise the accuracy of the results. While Drospirenone-¹³C₃ is generally the preferred internal standard due to its chemical and physical similarity to the analyte, a thorough evaluation as described in this guide is necessary to meet regulatory expectations and generate high-quality data in drug development. When a SIL-IS is not feasible, a carefully selected and validated structural analog like Levonorgestrel can be a suitable alternative, although it may not provide the same level of performance in compensating for matrix effects.

Performance Evaluation of Drospirenone-13C3 from Different Commercial Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Drospirenone-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in bioanalytical studies, from various commercial sources. The performance of an internal standard is paramount for the integrity and reproducibility of analytical data. This document outlines key performance indicators, presents a comparative analysis based on typical industry specifications, and provides detailed experimental protocols for in-house verification.

Comparative Performance Data

The selection of a high-purity, isotopically stable internal standard is critical for mitigating variability in sample preparation and analysis. While specific Certificates of Analysis (CoA) are proprietary to the manufacturer and batch, the following table summarizes typical quantitative data for high-quality this compound from three representative commercial sources. This data is illustrative and serves as a benchmark for what researchers should expect. It is imperative to consult the specific CoA for any purchased standard.

Parameter Source A Source B Source C Acceptance Criteria
Chemical Purity (by HPLC) ≥ 99.8%≥ 99.5%≥ 99.9%≥ 98%
Isotopic Purity (by MS) 99.5% ¹³C₃99.2% ¹³C₃99.6% ¹³C₃≥ 99% of stated isotope
Isotopic Distribution Conforms to theoreticalConforms to theoreticalConforms to theoreticalConsistent with theoretical distribution
Residual Solvents (by GC-HS) < 0.1%< 0.2%< 0.05%Varies by solvent (ICH Q3C)
Water Content (by Karl Fischer) 0.2%0.3%0.1%≤ 1.0%
Identity (by ¹H NMR & MS) Conforms to structureConforms to structureConforms to structureConforms to expected structure

Experimental Workflow for Performance Evaluation

The following diagram illustrates a comprehensive workflow for the in-house performance evaluation of this compound from different commercial suppliers.

G cluster_0 Sample Reception & Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A Receive this compound from Sources A, B, C B Log Samples & Review CoA A->B C Prepare Stock and Working Solutions B->C D Chemical Purity (HPLC-UV) C->D E Isotopic Purity & Distribution (LC-MS) C->E F Identity Confirmation (¹H NMR, MS) C->F G Residual Solvents (GC-HS) C->G H Water Content (Karl Fischer) C->H I Compile and Tabulate Quantitative Data D->I E->I F->I G->I H->I J Compare against Specifications & Other Sources I->J K Select Optimal Source J->K G A Biological Sample (contains unknown amount of Drospirenone) B Add known amount of This compound (Internal Standard) A->B Spiking C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Measure Peak Area Ratio (Drospirenone / this compound) D->E G Quantify Drospirenone in the original sample E->G Comparison F Calibration Curve (known concentrations vs. peak area ratios) F->G Interpolation

Safety Operating Guide

Navigating the Safe Disposal of Drospirenone-13C3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Drospirenone-13C3, a stable isotope-labeled form of Drospirenone. Due to its classification as a hazardous substance, strict adherence to established protocols is essential.

Drospirenone is recognized as a substance that is suspected of causing cancer, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects[1]. Therefore, its disposal is regulated and must not be treated as common waste. Improper disposal can lead to environmental contamination and potential harm to human health[2][3].

Core Disposal Principles

The fundamental principle for disposing of this compound is to prevent its entry into the environment. This means it must not be disposed of with household garbage or allowed to enter the sewage system[1]. The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste, and facilities must adhere to these guidelines[2].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. In cases of potential aerosol formation, a NIOSH-approved respirator should be used.

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, clearly labeled, and sealed container.

    • The container should be marked as "Hazardous Waste" and include the chemical name "this compound".

    • Do not mix this compound waste with other incompatible chemical wastes.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated.

  • Arranging for Disposal:

    • Disposal of this compound must be conducted through a licensed hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and approved vendors.

    • Most pharmaceutical waste is incinerated at a licensed medical incineration site.

  • Spill Management:

    • In the event of a spill, immediately clean it up while wearing appropriate PPE.

    • Sweep up the solid material and place it into a suitable, labeled container for disposal.

    • Avoid generating dust.

    • Clean the spill area thoroughly. A sodium hypochlorite solution can be used for cleaning the non-recoverable remainder.

Quantitative Data Summary

Hazard ClassificationCategoryHazard Statement
Carcinogenicity2H351: Suspected of causing cancer
Reproductive Toxicity1AH360: May damage fertility or the unborn child
Aquatic Hazard (Chronic)2H411: Toxic to aquatic life with long lasting effects

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Drospirenone_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management PPE Wear Appropriate PPE Segregate Segregate Waste PPE->Segregate Label Label Container 'Hazardous' Segregate->Label Store Store Securely Label->Store Contact_EHS Contact EHS/Licensed Vendor Store->Contact_EHS Incineration Professional Incineration Contact_EHS->Incineration Spill Spill Occurs Contain Contain & Clean Up Spill->Contain Dispose_Spill Dispose of Spill Waste Contain->Dispose_Spill Dispose_Spill->Contact_EHS

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment.

References

Personal protective equipment for handling Drospirenone-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Drospirenone-13C3

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. The following procedural steps are designed to ensure the safe handling of this compound and to provide clear, actionable information for researchers, scientists, and drug development professionals.

Hazard Identification and Toxicological Data

Drospirenone, the parent compound of this compound, is classified with significant health hazards. It is suspected of causing cancer and may damage fertility or the unborn child. It may also cause harm to breast-fed children.[1][2] The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also toxic to aquatic life with long-lasting effects.[1]

Toxicity Data Value Species
Acute Toxicity - Oral (H302)Harmful if swallowed-
Acute Toxicity - Dermal (H312)Harmful in contact with skin-
Acute Toxicity - Inhalation (H332)Harmful if inhaled-
Carcinogenicity (H351)Suspected of causing cancer-
Reproductive Toxicity (H360)May damage fertility or the unborn child-
Subcutaneous TDLO1,200 µg/kgRat

This table summarizes the key toxicological data for Drospirenone. The toxicological properties of this compound are presumed to be similar to the unlabeled compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a similar containment device to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling the compound:

    • Gloves: Two pairs of nitrile or neoprene chemotherapy-grade gloves that meet the ASTM D6978 standard are required.

    • Gown: A disposable, polyethylene-coated polypropylene gown or a similar fluid-resistant lab coat must be worn to prevent skin contact. Standard cloth lab coats are not sufficient.

    • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles and a face shield are mandatory.

    • Respiratory Protection: For operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.

Weighing and Reconstitution
  • Preparation: Before handling, ensure the chemical fume hood is clean and all necessary equipment (analytical balance, spatulas, weigh paper, solvent, vials) is inside the hood.

  • Weighing: Carefully weigh the required amount of this compound on an analytical balance within the fume hood. Use anti-static weigh paper to prevent powder dispersal.

  • Reconstitution: Add the desired solvent to the vial containing the weighed compound. Cap the vial securely and mix by vortexing or sonicating until the compound is fully dissolved.

Experimental Use
  • All procedures involving the handling of this compound solutions should be performed within the fume hood.

  • Use disposable plasticware whenever possible to avoid cross-contamination and simplify disposal.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures and First Aid

In the event of accidental exposure, follow these immediate first aid measures:

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be handled as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

Drospirenone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh Compound B->C D Reconstitute in Solvent C->D E Perform Experiment D->E F Segregate Hazardous Waste E->F G Decontaminate Work Area F->G H Doff PPE G->H H->F I Accidental Exposure J Follow First Aid Procedures I->J K Seek Medical Attention J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.